Xtalfluor-M
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
difluoro(morpholin-4-yl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2NOS.BF4/c5-9(6)7-1-3-8-4-2-7;2-1(3,4)5/h1-4H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYGFRGCVLCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1COCCN1[S+](F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716741 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63517-33-9 | |
| Record name | 4-(Difluoro-lambda~4~-sulfanylidene)morpholin-4-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XtalFluor-M | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Xtalfluor-M: A Comprehensive Technical Guide to a Modern Deoxofluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Xtalfluor-M, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an increasingly popular choice in both academic and industrial laboratories for the synthesis of fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical development.[1][2] This guide provides an in-depth overview of this compound, including its chemical structure, properties, mechanism of action, and experimental protocols.
Chemical Identity and Structure
This compound is chemically known as morpholinodifluorosulfinium tetrafluoroborate (B81430) .[2][5][6] It is a salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate anion.[1][7] The crystalline nature of this compound contributes to its improved stability and safer handling properties compared to its liquid counterparts.[2]
Below is the chemical structure of this compound.
Physicochemical and Safety Data
This compound offers significant advantages in terms of its physical and safety profile over older deoxofluorinating agents. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63517-33-9[1][5][7] |
| Molecular Formula | C₄H₈BF₆NOS[1][5][7] |
| Molecular Weight | 242.98 g/mol [5][7] |
| Appearance | Crystalline solid[1] |
| Melting Point | 117-126 °C[1][5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF)[1] |
| Storage Temperature | -20°C[5] |
Table 2: Thermal Stability Comparison
| Reagent | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (J/g) |
| This compound | >150[1] | - |
| DAST | ~140 | -1700 |
| Deoxo-Fluor | ~140 | -1100 |
Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from literature.[8]
Mechanism of Action
The fluorination mechanism of this compound proceeds via a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety advantage.[1][2]
-
Activation of the Carbon-Oxygen Bond: this compound coordinates with the oxygen atom of the substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a reactive intermediate.
-
Fluoride Transfer: A promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), delivers a fluoride ion to the activated carbon center, displacing the leaving group and forming the fluorinated product.[1]
This controlled mechanism contributes to the high selectivity and efficiency of this compound in deoxofluorination reactions.[1]
Applications in Organic Synthesis
This compound is a versatile reagent with a broad substrate scope, making it a valuable tool in the synthesis of fluorinated compounds for various applications, particularly in drug development.[1] Key transformations include:
-
Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.[1]
-
Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]
-
Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings or other reactions.[1]
-
Sulfoxides to Fluoromethyl Thioethers. [1]
Experimental Protocols
The following are generalized experimental procedures for the use of this compound in deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent, temperature, and reaction time) is often necessary for specific substrates.[9]
General Procedure for Deoxofluorination of an Alcohol:
-
To a solution of the alcohol (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Table 3: Common Promoters and Solvents
| Promoter | Typical Conditions | Notes |
| Et₃N·3HF | Mild heating (40-50 °C) may be required.[1] | Good starting point for many substrates.[9] |
| Et₃N·2HF | Can be more reactive than Et₃N·3HF.[1][9] | Balances reactivity and safety for larger scale reactions.[1] |
| DBU | - | Suitable for acid-sensitive substrates.[1][9] |
| Solvent | Boiling Point (°C) | Compatibility |
| Dichloromethane (DCM) | 40 | High |
| Tetrahydrofuran (THF) | 66 | Moderate |
| Toluene | 111 | Limited |
Data compiled from various sources.[1]
Safety Precautions:
-
This compound is moisture-sensitive and should be handled under anhydrous conditions.[1]
-
While safer than DAST, it is still a reactive chemical. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reactions should be carried out in a well-ventilated fume hood.
-
For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound represents a significant advancement in fluorination chemistry, offering a safer, more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease of handling, and broad substrate scope make it an invaluable tool for the synthesis of fluorinated molecules in academic and industrial research, particularly in the development of new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions under milder conditions with reduced side products underscores its importance in modern organic synthesis.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. This compound 63517-33-9 [sigmaaldrich.com]
- 6. This compound 63517-33-9 [sigmaaldrich.com]
- 7. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simpler fluorine chemistry [soci.org]
- 9. manchesterorganics.com [manchesterorganics.com]
XtalFluor-M: A Technical Guide to the Mechanism of Action in Deoxofluorination
Executive Summary: The introduction of fluorine into organic molecules is a critical strategy in modern drug development, enhancing properties such as metabolic stability and bioavailability. Traditional deoxofluorination reagents like DAST and Deoxo-Fluor®, while effective, are hampered by thermal instability and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2] XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a safer, more stable, and user-friendly approach to deoxofluorination.[1][2][3] This crystalline solid provides enhanced thermal stability and, crucially, does not generate free HF during the reaction, allowing for its use in standard laboratory glassware.[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound, details its application across various substrate classes, presents quantitative performance data, and offers detailed experimental protocols for its use.
The Core Mechanism: A Two-Component System
The efficacy of this compound hinges on a two-component system that separates the roles of substrate activation and nucleophilic fluoride delivery. Unlike reagents that contain both functions in one molecule, this compound acts as a potent electrophile to activate the carbon-oxygen bond, but requires an external promoter to serve as the fluoride source.[3] This bifurcated approach is the key to its high selectivity and the prevention of free HF formation.[1][2]
The general mechanism proceeds in two discrete steps:
-
Activation of the C-O Bond: The substrate (e.g., an alcohol) performs a nucleophilic attack on the electrophilic sulfur atom of this compound. This forms a highly reactive intermediate (an alkoxyaminosulfur difluoride species), effectively converting the hydroxyl group into a good leaving group. This activation occurs rapidly without the release of a fluoride ion.[3]
-
Nucleophilic Fluoride Attack: A promoter, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an amine-HF complex (e.g., Et₃N·3HF), delivers a fluoride ion. This fluoride ion then attacks the activated carbon center in an Sₙ2-like fashion, displacing the leaving group and forming the new carbon-fluorine bond.[3][4]
Caption: General mechanism of this compound deoxofluorination.
Substrate-Specific Mechanisms and Performance
The precise mechanistic pathway and optimal conditions depend on the substrate being fluorinated. This compound shows broad compatibility with primary and secondary alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[3]
Deoxofluorination of Alcohols
For alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center. The choice of promoter is critical for maximizing yield and minimizing side reactions, particularly elimination.
Caption: Mechanism for the deoxofluorination of alcohols.
Quantitative Data for Alcohol Deoxofluorination
The selection of the promoter can be tailored to the substrate. Et₃N·2HF is a more nucleophilic fluoride source, beneficial for less reactive secondary alcohols, while DBU often provides higher selectivity against elimination.[4]
| Substrate Type | Substrate Example | Promoter | Yield (%) | Fluoro:Alkene Ratio | Reference |
| Primary Alcohol | Hydrocinnamyl alcohol | Et₃N·3HF | 96 | >99:1 | [4] |
| Secondary Alcohol | 1-Phenyl-3-butanol | Et₃N·2HF | 96 | >99:1 | [4] |
| Secondary Alcohol | Cyclooctanol | Et₃N·2HF | 86 | 12.1:1 | [4] |
| Secondary, Chiral | (R)-N-Cbz-3-hydroxypyrrolidine | DBU | 89 | 36:1 | [4] |
| Tertiary Alcohol | Ethyl 2-hydroxy-2-methylpropanoate | Et₃N·2HF | 90 | 21:1 | [4] |
| Allylic Alcohol | Geraniol | Et₃N·2HF | 85 | Sₙ2' only | [4] |
Deoxofluorination of Aldehydes and Ketones
The conversion of carbonyls to gem-difluoro compounds requires an additional step. This compound alone is inert toward carbonyls.[4] An exogenous source of HF, typically Et₃N·3HF, is required to first generate a fluorohydrin intermediate in situ. This intermediate is then activated by this compound and subsequently fluorinated.[5]
Caption: Mechanism for the deoxofluorination of ketones.
Quantitative Data for Carbonyl Deoxofluorination
This compound demonstrates high selectivity, yielding significantly fewer vinyl fluoride elimination byproducts compared to DAST.[6]
| Substrate Type | Substrate Example | Promoter | Yield (%) | gem-Difluoro:Vinyl F Ratio | Reference |
| Aldehyde | Hydrocinnamaldehyde | Et₃N·3HF | 76 | >99:1 | [4] |
| Ketone | 4-tert-Butylcyclohexanone | Et₃N·2HF | 91 | 62:1 | [4] |
| Ketone | 4-Carbethoxycyclohexanone | Et₃N·3HF | 86 | 15:1 | [6] |
| Ketone | N-Cbz-4-piperidinone | Et₃N·2HF | 96 | 13:1 | [4] |
Detailed Experimental Protocols
Strict anhydrous handling is recommended for optimal results.[3] The following are generalized procedures representative of common applications.
Protocol A: Deoxofluorination of a Secondary Alcohol with this compound and DBU
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (B109758) (DCM, approx. 0.3 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DBU (1.5 equiv) dropwise, followed by the portion-wise addition of this compound (1.5 equiv).
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Workup: Stir the biphasic mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol B: Deoxofluorination of a Ketone with this compound and Et₃N·3HF
-
Setup: To a flame-dried flask under an inert atmosphere, add triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 2.0 equiv) and anhydrous 1,2-dichloroethane (B1671644) (DCE, approx. 0.5 M).
-
Reagent Addition: To the stirred solution at room temperature, add this compound (1.5 equiv) followed by the ketone substrate (1.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Workup: Stir for 15 minutes, then extract the mixture twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Xtalfluor-M: A Comprehensive Technical Guide to a Versatile Deoxofluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Xtalfluor-M, with the chemical name morpholinodifluorosulfinium tetrafluoroborate, has emerged as a significant reagent in the field of organic synthesis, particularly for the introduction of fluorine atoms into molecules.[1][2] Its growing popularity stems from its enhanced thermal stability and safer handling characteristics compared to traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][3][4] This crystalline solid offers high efficiency and selectivity in a wide range of deoxofluorination reactions, making it an invaluable tool in the synthesis of fluorinated pharmaceuticals, agrochemicals, and other advanced materials.[1]
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid. Its stability and reactivity are dictated by its distinct molecular structure and physicochemical properties. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈BF₆NOS | [5] |
| Molecular Weight | 242.98 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 117-126 °C | [1] |
| Decomposition Temperature | 150 °C | [1] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in polar aprotic solvents (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF)) | [1] |
| Moisture Sensitivity | Hydrolyzes in aqueous environments | [1] |
Enhanced Thermal Stability
A key advantage of this compound is its superior thermal stability over older reagents. Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have demonstrated that this compound possesses a higher decomposition onset temperature and lower exothermic heat release, contributing to its enhanced safety profile, particularly in large-scale applications.[1][4][6]
| Reagent | Decomposition Onset (°C) | ARC Onset (°C) |
| This compound | 126 | 141 |
| Xtalfluor-E | 120 | 119 |
| DAST | 65 | 60 |
| Deoxo-Fluor® | 90 | 60 |
Reaction Mechanism and Substrate Scope
The mechanism of this compound in deoxofluorination reactions involves a two-step process that avoids the generation of free hydrogen fluoride (B91410) (HF), a significant safety benefit.[1][2] Initially, this compound activates the carbon-oxygen bond of the substrate. Subsequently, a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), facilitates the nucleophilic attack of the fluoride ion, leading to the formation of the fluorinated product.[1][3][7]
This mechanism allows for the efficient conversion of a broad range of functional groups:
-
Alcohols to alkyl fluorides [2]
-
Aldehydes and Ketones to geminal difluorides [2]
-
Carboxylic acids to acyl fluorides [2]
-
Sulfoxides to fluoromethyl thioethers [2]
Detailed Experimental Protocols
Precise experimental conditions are crucial for successful deoxofluorination reactions using this compound. Anhydrous conditions are mandatory to prevent hydrolysis of the reagent.[1] The choice of promoter and solvent system is dependent on the substrate and desired reactivity.
General Procedure for Deoxofluorination of an Alcohol using DBU as Promoter:
-
To a stirred solution of the alcohol (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere, add this compound (1.5 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Deoxofluorination using Et₃N·3HF as Promoter:
-
To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.5 mmol).
-
Add the substrate (1.0 mmol) to the mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a 5% aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting crude material by standard methods.[6]
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store this compound at -20°C in a tightly sealed container under a dry atmosphere. Due to its moisture sensitivity, it is crucial to handle it under anhydrous conditions to maintain its reactivity and prevent the release of corrosive byproducts.[1]
Conclusion
This compound stands out as a robust and safer alternative to traditional deoxofluorinating agents. Its crystalline nature, enhanced thermal stability, and broad substrate compatibility, coupled with a mechanism that avoids the formation of free HF, make it a highly attractive reagent for the synthesis of fluorinated organic molecules.[2][3][4] For researchers and professionals in drug development and materials science, a thorough understanding of its properties and reaction protocols is key to leveraging its full potential in advancing their synthetic endeavors.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. researchgate.net [researchgate.net]
Xtalfluor-M: A Comprehensive Technical Guide to Synthesis, Preparation, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Historically, the use of deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® has been hampered by their thermal instability, challenging handling requirements, and the generation of corrosive hydrogen fluoride (B91410) (HF).[1][2][3]
Xtalfluor-M, or morpholinodifluorosulfinium tetrafluoroborate, has emerged as a superior alternative.[3][4] It is a crystalline, thermally stable, and easy-to-handle solid that provides a safer and often more selective pathway for deoxofluorination.[1][4][5] A key advantage of this compound is its mechanism, which avoids the liberation of free HF, allowing for its use in standard borosilicate glass vessels.[2][3][4] This guide provides an in-depth overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its application in organic synthesis.
Synthesis of this compound
This compound is synthesized via the reaction of morpholinosulfur trifluoride (commonly known as Morpho-DAST) with a Lewis acid, typically boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF).[4][6] This procedure avoids the hazardous distillation steps associated with the preparation of older aminofluorosulfurane reagents.[2][4]
The synthesis is a straightforward process involving the reaction of the starting materials in an anhydrous solvent, followed by isolation of the crystalline product.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pubs.acs.org [pubs.acs.org]
Xtalfluor-M: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Xtalfluor-M, a modern deoxofluorinating agent increasingly utilized in pharmaceutical research and development. It details the chemical properties, synthesis, and reaction mechanisms of this compound, with a focus on its practical application in the synthesis of fluorinated organic molecules. This document includes structured data tables for easy reference, detailed experimental protocols, and visual diagrams of key chemical processes to aid researchers, scientists, and drug development professionals in its effective and safe use.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, is a key transformation in this endeavor. For years, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have been the standards for this reaction. However, their hazardous nature, including thermal instability and the release of corrosive hydrogen fluoride (B91410) (HF), has prompted the development of safer alternatives.
This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering enhanced safety and handling characteristics without compromising reactivity. It is a crystalline solid that is more thermally stable and does not generate free HF, allowing for its use in standard borosilicate glassware.[1][2][3][4] This guide provides a comprehensive resource for understanding and implementing this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a crystalline salt with the molecular formula C₄H₈BF₆NOS.[5] Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 63517-33-9 |
| Molecular Formula | C₄H₈BF₆NOS |
| Molecular Weight | 242.98 g/mol [5] |
| Appearance | Crystalline solid |
| Melting Point | 117-126 °C |
Synthesis of this compound
This compound is synthesized from morpholinosulfur trifluoride (Morpho-DAST) and boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF). The following protocol is a representative procedure.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Morpholinosulfur trifluoride (1.0 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a solution of morpholinosulfur trifluoride in anhydrous 1,2-dichloroethane at room temperature, add a solution of BF₃·THF in anhydrous 1,2-dichloroethane dropwise under a nitrogen atmosphere.
-
Maintain the reaction temperature below 25 °C during the addition.
-
Stir the resulting suspension for an additional 30 minutes after the addition is complete.
-
Filter the suspension under a blanket of nitrogen to collect the crystalline this compound.
Deoxofluorination Reactions with this compound
This compound is a versatile reagent for the deoxofluorination of a wide range of substrates, including primary and secondary alcohols, aldehydes, and ketones.[5] A key feature of its reactivity is the requirement of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to facilitate the fluoride transfer.[1]
General Mechanism of Deoxofluorination
The deoxofluorination reaction with this compound proceeds through a two-step mechanism:
-
Activation of the C-O Bond: this compound activates the carbon-oxygen bond of the substrate without the release of free fluoride ions.
-
Fluoride Attack: A promoter, such as DBU or Et₃N·3HF, delivers a fluoride ion to the activated carbon atom, leading to the displacement of the oxygen-containing group and the formation of the C-F bond.
Caption: General mechanism of this compound mediated deoxofluorination.
Experimental Protocols for Deoxofluorination
The following are general procedures for the deoxofluorination of alcohols and carbonyl compounds using this compound.
4.2.1. Deoxofluorination of Alcohols
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
DBU (1.5 equiv) or Et₃N·3HF (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas for inert atmosphere
Procedure with DBU:
-
To a cold (0 °C) solution of the alcohol and DBU in anhydrous DCM, add this compound in one portion under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure with Et₃N·3HF:
-
To a solution of the alcohol and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.
-
Stir the reaction mixture for 2-16 hours.
-
Work-up and purification are similar to the DBU procedure.
4.2.2. Deoxofluorination of Aldehydes and Ketones
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.5 equiv)
-
Et₃N·3HF (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a solution of the carbonyl compound and Et₃N·3HF in anhydrous DCM at room temperature, add this compound.
-
Stir the reaction mixture for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Substrate Scope and Reaction Conditions
This compound exhibits a broad substrate scope with varying reaction conditions depending on the substrate and the chosen promoter. The following table summarizes typical reaction parameters.
| Substrate Type | Promoter | Solvent | Temperature | Typical Reaction Time |
| Primary Alcohols | DBU | DCM | 0 °C to RT | 1-4 h |
| Secondary Alcohols | Et₃N·3HF | DCM | RT | 2-16 h |
| Aldehydes | Et₃N·3HF | DCM | RT | 2-24 h |
| Ketones | Et₃N·3HF | DCM | RT | 2-24 h |
Safety and Handling
This compound is a significant improvement in safety over older deoxofluorinating agents. It is a crystalline solid that is less sensitive to moisture and has a higher thermal stability.[1][2][4] However, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable tool for the synthesis of fluorinated molecules in drug discovery and development. Its enhanced safety profile, broad substrate scope, and ease of handling make it a superior alternative to traditional deoxofluorinating reagents. This guide provides the necessary information for researchers to confidently and effectively utilize this compound in their synthetic endeavors.
Caption: General experimental workflow for deoxofluorination using this compound.
References
Xtalfluor-M in Organic Synthesis: A Technical Guide to its Core Advantages
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. For decades, the synthesis of fluorinated compounds has been reliant on a limited number of reagents, often fraught with handling difficulties and safety concerns. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering a combination of safety, stability, and efficiency that has redefined the landscape of deoxofluorination reactions. This guide provides an in-depth technical overview of the key advantages of this compound, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its adoption in the laboratory.
Enhanced Safety and Thermal Stability: A Paradigm Shift in Fluorination Chemistry
A significant barrier to the widespread use of traditional deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor is their inherent thermal instability and potential for exothermic decomposition.[1][2][3] this compound, a crystalline solid, offers a markedly improved safety profile, a critical factor for both laboratory-scale and industrial applications.[1][4] Its solid nature makes it easier and safer to handle compared to the often hazardous liquid reagents.[2][4][5]
Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies have quantitatively demonstrated the superior thermal stability of this compound over its predecessors.[1][2][6] This enhanced stability translates to a wider operational window and a reduced risk of runaway reactions, a crucial consideration for process safety.[1][2][6]
| Reagent | Onset of Self-Accelerated Decomposition (°C) | Maximum Rate of Temperature Rise (°C/min) |
| This compound | 141 [2][6] | 50 [2] |
| Xtalfluor-E | 119[2][6] | 310[2] |
| DAST | 60-65[1][6] | 711[2] |
| Deoxo-Fluor | 90-95[1] | 505[2] |
| Table 1: Comparative Thermal Stability of Deoxofluorinating Agents. |
High Efficiency and Broad Substrate Scope
This compound is a versatile reagent capable of effecting the deoxofluorination of a wide range of functional groups with high efficiency.[1] Its applications include the conversion of:
-
Alcohols to alkyl fluorides [1]
-
Aldehydes and ketones to geminal-difluorides [1]
-
Sulfoxides to fluoromethyl thioethers [1]
The efficacy of this compound is often enhanced by the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4][5] The choice of promoter can be tailored to the specific substrate and desired outcome, allowing for a high degree of control over the reaction.[5][6]
| Substrate | Product | Reagent/Promoter | Yield (%) | Selectivity | Reference |
| Geraniol | Geranyl fluoride (B91410) | This compound / DBU | 88 | - | [1] |
| 4-tert-Butylcyclohexanone | 4-tert-butyl-1,1-difluorocyclohexane | Xtalfluor-E / Et₃N·2HF | 91 | 62:1 | [5] |
| 4-(Boc-amino)cyclohexanone | 4-(Boc-amino)-1,1-difluorocyclohexane | This compound / Et₃N·3HF | - | 5.1:1 | [5] |
| Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4,4-difluorocyclohexanecarboxylate | This compound | - | 15:1 | [2][5] |
| N-Cbz-4-piperidinone | N-Cbz-4,4-difluoropiperidine | This compound | - | 13:1 | [5] |
| Table 2: Selected Applications and Performance of Xtalfluor Reagents. |
Mechanistic Advantage: Avoidance of Free Hydrogen Fluoride
A key mechanistic feature of this compound is its ability to activate carbon-oxygen bonds without the concomitant release of free hydrogen fluoride (HF).[1][2] This is a significant advantage over traditional reagents, as HF is highly corrosive and requires specialized equipment, such as Teflon or polyethylene (B3416737) vessels. With this compound, standard borosilicate glassware can be used, simplifying the experimental setup.[2][4][5]
The reaction is believed to proceed through a two-step mechanism. Initially, this compound activates the hydroxyl or carbonyl group. Subsequently, a fluoride source, delivered by the promoter, attacks the activated carbon center to form the fluorinated product.[1]
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simpler fluorine chemistry [soci.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manchesterorganics.com [manchesterorganics.com]
Xtalfluor-M: A Comprehensive Technical Guide to its Thermal Stability and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xtalfluor-M, chemically known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline deoxofluorinating agent that has gained significant traction in the pharmaceutical and agrochemical industries.[1] Its rising popularity stems from its enhanced thermal stability and improved safety profile compared to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[2][3] This technical guide provides an in-depth analysis of the thermal properties and safety characteristics of this compound, presenting key data, experimental methodologies, and visual workflows to ensure its safe and effective use in research and development.
Thermal Stability Assessment
The thermal stability of a reagent is a critical parameter, particularly in process development and scale-up operations. This compound has been demonstrated to be significantly more stable than its predecessors, DAST and Deoxo-Fluor.[4] This enhanced stability has been quantified using techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
Data Presentation
The following tables summarize the key quantitative data related to the thermal stability of this compound in comparison to other common deoxofluorinating agents.
Table 1: Differential Scanning Calorimetry (DSC) Data [2][5]
| Reagent | Decomposition Temperature (Tmax) | Exothermic Heat (-ΔH) |
| This compound | 243 °C | 773 J/g |
| Xtalfluor-E | 205 °C | 1260 J/g |
| DAST | 162 °C | 1252 J/g |
| Deoxo-Fluor | 140 °C | 1100 J/g |
Table 2: Accelerating Rate Calorimetry (ARC) Data [2][4][5]
| Reagent | Onset of Self-Accelerated Decomposition | Maximum Pressure Generation Rate | Maximum Rate of Temperature Rise |
| This compound | 141 °C | 85 psi/min at 246 °C | 50 °C/min |
| Xtalfluor-E | 119 °C | 357 psi/min at 191 °C | 310 °C/min |
| DAST | 60-85 °C | 855 psi/min at 149 °C | 711 °C/min |
| Deoxo-Fluor | 60-100 °C | 788 psi/min at 170 °C | 505 °C/min |
Experimental Protocols
1.2.1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6]
-
Objective: To determine the decomposition temperature (Tmax) and the exothermic heat of decomposition (-ΔH) of the fluorinating agents.
-
Methodology: A small, precisely weighed sample of the reagent (e.g., this compound) is placed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled nitrogen atmosphere. The instrument records the heat flow to the sample relative to the reference. An exothermic event, such as decomposition, is observed as a peak in the heat flow curve. The peak temperature is taken as the Tmax, and the area under the peak corresponds to the -ΔH.[6]
1.2.2. Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry is a technique used to study the thermal and pressure behavior of a substance under near-adiabatic conditions, providing a reliable estimate of the potential for a runaway reaction.[7]
-
Objective: To determine the onset temperature of self-accelerated decomposition and the maximum rates of pressure and temperature rise.
-
Methodology: A sample of the reagent (approximately 1 g) is placed in a sealed, robust container (a "bomb"). The bomb is placed in a calorimeter chamber and heated in a stepwise manner. At each step, the system is held at a constant temperature to detect any self-heating from the sample. If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the chamber temperature is controlled to match the sample temperature. This allows for the measurement of the self-heating rate and pressure increase as a function of temperature, providing data on the kinetics of the decomposition reaction.[2][7]
Safety Profile
This compound offers significant safety advantages over older deoxofluorinating reagents.
Key Safety Features
-
Crystalline Solid: this compound is a free-flowing crystalline solid, which makes it easier and safer to handle compared to the liquid and often fuming DAST and Deoxo-Fluor.[4][8] It is amenable to short-term handling open to the atmosphere.[8][9]
-
No Free Hydrogen Fluoride (HF) Generation: A crucial safety feature of this compound is that it does not generate highly corrosive and toxic free HF under anhydrous reaction conditions.[2][3][8] This allows for the use of standard borosilicate glassware, avoiding the need for specialized plastic or metal reactors.[2][3]
-
Enhanced Thermal Stability: As detailed in the previous section, the higher decomposition temperature and lower exothermic heat of decomposition of this compound provide a greater margin of safety during storage and handling.[2][4]
Hazard Classification and Handling Precautions
Despite its improved safety profile, this compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Statements: [10]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements: [11]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizing Workflows and Relationships
General Experimental Workflow for Deoxofluorination
The following diagram illustrates a typical workflow for a deoxofluorination reaction using this compound.
Caption: General workflow for a deoxofluorination reaction using this compound.
Logical Relationship of Safety Considerations
This diagram outlines the logical flow of safety considerations when working with this compound.
Caption: Logical flow of safety considerations for handling this compound.
Conclusion
This compound represents a significant advancement in deoxofluorination chemistry, offering a more thermally stable and safer alternative to traditional reagents. Its crystalline nature, coupled with the absence of free HF generation during reactions, simplifies handling procedures and expands its applicability in standard laboratory settings. The quantitative data from DSC and ARC analyses clearly demonstrate its superior thermal stability, providing a solid foundation for its use in larger-scale applications. However, it is imperative that researchers, scientists, and drug development professionals remain mindful of its inherent hazards and adhere to strict safety protocols to ensure its responsible and effective utilization. This guide provides the essential technical information to support the safe and successful application of this compound in the synthesis of novel fluorinated molecules.
References
- 1. 63517-33-9 | this compound [fluoromart.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential Scanning Calorimetry (DSC) Analysis for Oral Thin Film - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. web.wpi.edu [web.wpi.edu]
- 8. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
The Solubility of Xtalfluor-M in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xtalfluor-M, also known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[1][2] Its efficacy and safety profile have made it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of fluorine atoms into organic molecules.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in designing and optimizing synthetic routes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, methods for its use, and a generalized protocol for solubility determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Difluoro(morpholino)sulfonium tetrafluoroborate | [4] |
| Synonyms | Morpho-DAST difluorosulfinium salt, Morpholinodifluorosulfinium tetrafluoroborate | [4] |
| CAS Number | 63517-33-9 | [5] |
| Molecular Formula | C₄H₈BF₆NOS | [6] |
| Molecular Weight | 242.98 g/mol | [6] |
| Appearance | Crystalline solid | [1][5] |
| Melting Point | 117-126 °C | [5] |
Solubility of this compound: A Qualitative Overview
Table of Qualitative Solubility and Solvent Compatibility:
| Solvent | Chemical Formula | Type | Solubility/Compatibility Notes |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Chlorinated | Good solubility and compatibility. Frequently used as a solvent for deoxofluorination reactions with this compound, leading to high yields of desired products.[1][5] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Chlorinated | Good solubility and compatibility. Used as a solvent for the synthesis and application of this compound.[7][8] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Reported to be a suitable solvent. As a polar aprotic ether, it is expected to dissolve this compound.[5] |
| Acetonitrile (B52724) (MeCN) | CH₃CN | Nitrile | Limited compatibility/potential for side reactions. Reactions in acetonitrile often result in lower yields and the formation of byproducts, attributed to solubility issues and potential side reactions with the solvent.[1][5] |
It is important to note that for many applications, this compound is used in conjunction with promoters such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The presence of these additives may influence the overall solubility of this compound in a given solvent system.
Experimental Protocols
General Protocol for Deoxofluorination of an Alcohol using this compound
This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and scales.
Materials:
-
Substrate (alcohol)
-
This compound (1.5 equivalents)
-
Promoter (e.g., DBU, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification supplies (e.g., aqueous sodium bicarbonate, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of the alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere, successively add the promoter (e.g., DBU) and this compound.[1]
-
Stir the reaction mixture under the inert atmosphere for 30 minutes at -78 °C.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitoring by TLC or LC-MS is recommended).[1]
-
Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[1][8]
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by standard methods, such as column chromatography.[8]
Generalized Protocol for Determining the Solubility of a Moisture-Sensitive Compound
This protocol describes a general "excess solid" method for determining the solubility of a compound like this compound, which is sensitive to moisture.[9] All operations should be performed under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Small, sealable vials (e.g., with PTFE-lined caps)
-
Temperature-controlled shaker or agitator
-
Syringes and filters suitable for organic solvents
-
Analytical balance
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis, or NMR with an internal standard)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and the compound.
-
Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
Allow the vial to stand at a constant temperature to let the undissolved solid settle.
-
Carefully draw a sample of the supernatant using a syringe fitted with a filter to remove any suspended solids.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the solubility in units such as g/L or mol/L.
Visualized Workflow: Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a moisture-sensitive compound like this compound in an organic solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound 63517-33-9 [sigmaaldrich.com]
- 5. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 6. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
The Role of the Morpholino Group in Xtalfluor-M Reactivity: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and selective fluorinating agents is paramount. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making deoxofluorination a critical transformation in medicinal chemistry.[1][2][3] Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a significant advancement in this field, offering a safer and more user-friendly alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][4][5][6][7][8] This guide provides a comprehensive examination of the core aspects of this compound, with a specific focus on the integral role of the morpholino group in defining its reactivity, stability, and overall performance.
Core Concepts: Mechanism of Action
The mechanism of this compound in deoxofluorination reactions involves a two-step process.[4][5][9][10] Initially, this compound activates the carbon-oxygen bond of the substrate (e.g., an alcohol, aldehyde, or ketone).[4][5][9][10] A key feature of this activation is that it occurs without the concomitant release of highly corrosive hydrogen fluoride (B91410) (HF), a significant drawback of reagents like DAST.[1][2][5][7][8][9][10] The reaction then requires a promoter, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to introduce a fluoride ion that attacks the activated carbon atom, leading to the formation of the fluorinated product.[1][2][4][5][6][8][9][10] This process is characterized by high chemical efficiency and selectivity.[4]
The morpholino group plays a crucial, albeit indirect, role in this mechanism. Its electron-withdrawing nature, a consequence of the oxygen atom in the ring, is believed to influence the electrophilicity of the sulfur atom in the aminodifluorosulfinium cation. This modulation is critical for the initial activation of the C-O bond. Furthermore, the steric bulk of the morpholino group can influence the approach of the substrate and the subsequent stereochemical outcome of the fluorination reaction, often leading to higher selectivity compared to reagents with smaller dialkylamino substituents.
The Morpholino Group's Influence on Stability and Handling
One of the most significant contributions of the morpholino group to the properties of this compound is its enhanced thermal stability and safer handling characteristics compared to DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] this compound is a crystalline solid, a direct result of the rigid and polar nature of the morpholino ring, which allows for more stable crystal lattice packing.[5][9][10] This crystalline nature makes the reagent easier to handle and store, as it is less sensitive to moisture and atmospheric conditions for short periods.[5][9][10]
In contrast, DAST and Deoxo-Fluor are liquids that are prone to exothermic decomposition, necessitating strict temperature control during storage and use.[4] The superior thermal stability of this compound is quantitatively demonstrated by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[4][11]
The following tables summarize the key quantitative data comparing the thermal stability and reactivity of this compound with other common deoxofluorinating agents.
Table 1: Thermal Stability of Deoxofluorinating Reagents
| Reagent | Onset of Decomposition (°C) (ARC) | Maximum Rate of Temperature Rise (°C/min) |
| This compound | 141 | 50 |
| Xtalfluor-E | 119 | 310 |
| DAST | 60 | 711 |
| Deoxo-Fluor | 60 | 505 |
| Data sourced from Accelerated Rate Calorimetry (ARC) studies.[1][11] |
Table 2: Comparative Reactivity in Deoxofluorination Reactions
| Substrate | Reagent | Promoter | Yield (%) | Reference |
| 3-Phenylpropanol | This compound | Et₃N·3HF | 19 | [4] |
| 3-Phenylpropanol | Xtalfluor-E | Et₃N·3HF | 32 | [4] |
| Carbamoyl Fluoride Synthesis | This compound | Et₃N·3HF | 60 | [4] |
| Carbamoyl Fluoride Synthesis | DAST | - | 99 | [4] |
| 4-(Boc-amino)cyclohexanone | This compound | Et₃N·3HF | High (5.1:1 selectivity) | [2] |
| 4-(Boc-amino)cyclohexanone | DAST | - | Lower (1:1 selectivity) | [2] |
Experimental Protocols
The following are generalized experimental protocols for deoxofluorination reactions using this compound. The choice of promoter and reaction conditions can be optimized for specific substrates.[11]
-
To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine trihydrofluoride (1.0 mmol).
-
Add this compound (1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting mixture for 15 minutes.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758), CH₂Cl₂) twice.
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by standard methods (e.g., column chromatography).[11]
-
To a cold (0 °C) solution of the carbonyl compound (1.0 mmol) and DBU (1.5 mmol) in an anhydrous solvent (e.g., dichloromethane, 3.0 mL) under an inert atmosphere, add this compound (1.5 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a 5% aqueous NaHCO₃ solution.
-
Stir the mixture for 15 minutes.
-
Extract the product with dichloromethane twice.
-
Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by standard laboratory techniques.[11]
Logical Relationships in Reagent Selection
The choice between this compound and other deoxofluorinating agents, as well as the selection of a promoter, depends on several factors related to the substrate and desired outcome.
Conclusion
The morpholino group is a cornerstone of this compound's advantageous properties. It is instrumental in conferring the crystalline nature and exceptional thermal stability that distinguish this compound from its predecessors, DAST and Deoxo-Fluor.[1][2][4][5][6][7][8] This enhanced safety profile, coupled with its high efficiency and selectivity in deoxofluorination reactions, makes this compound an invaluable tool for the synthesis of fluorinated compounds in both academic research and industrial drug development.[4] The ability to fine-tune reactivity through the selection of promoters further expands its synthetic utility.[11] As the demand for complex fluorinated molecules continues to grow, the rational design of reagents like this compound, where specific structural motifs like the morpholino group are leveraged to control reactivity and safety, will remain a critical area of chemical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 5. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]
- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. XtalFluor-E®とthis compound®:取り扱い簡便な固体フッ素化剤 [sigmaaldrich.com]
- 10. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 11. manchesterorganics.com [manchesterorganics.com]
Methodological & Application
Protocol for Deoxofluorination of Primary Alcohols with Xtalfluor-M
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxofluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a critical transformation in medicinal chemistry and drug development, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and safer alternative to traditional deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][2][3] Unlike its predecessors, this compound is a free-flowing solid that is easier to handle and does not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][3] This reagent, in conjunction with a promoter, effectively converts primary alcohols to the corresponding alkyl fluorides with high efficiency and selectivity, minimizing common side reactions such as elimination.[1][4]
This document provides a detailed protocol for the deoxofluorination of primary alcohols using this compound, including reaction setup, execution, and work-up procedures.
Mechanism of Action
The deoxofluorination with this compound proceeds via a two-step mechanism. Initially, this compound activates the carbon-oxygen bond of the alcohol.[2][4] Subsequently, a fluoride ion, introduced by a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), attacks the activated carbon atom, leading to the formation of the alkyl fluoride.[2][4] This controlled, two-stage process contributes to the high selectivity of the reaction.[4]
Experimental Protocol
This protocol is a general guideline for the deoxofluorination of a primary alcohol using this compound and a promoter. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
This compound (morpholinodifluorosulfinium tetrafluoroborate)
-
Promoter: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, etc.), oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
-
In a separate flask, prepare a solution of this compound (1.5 equiv.) in anhydrous CH₂Cl₂.
-
-
Reaction Execution (Method A: Reagent added to a mixture of alcohol and additive): [1]
-
To the solution of the primary alcohol, add the promoter (1.5 equiv.). For example, use DBU.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the alcohol-promoter mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). Reaction times can vary from minutes to several hours depending on the substrate.
-
-
Reaction Quenching and Work-up:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and saturated aqueous brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure alkyl fluoride.
-
Data Presentation
The following table summarizes the results of deoxofluorination of various primary alcohols with this compound under different conditions.
| Entry | Substrate (Primary Alcohol) | Promoter | Solvent | Time | Yield (%) | Citation |
| 1 | Geraniol | DBU | CH₂Cl₂ | - | 88 | [4] |
| 2 | 3-Phenylpropanol | - | MeCN | 1.5 h | 19 | [4] |
Safety and Handling
-
This compound is a moisture-sensitive reagent and should be handled under anhydrous conditions.[4]
-
While more stable than DAST, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Mandatory Visualizations
Caption: Experimental workflow for the deoxofluorination of primary alcohols.
Caption: Proposed mechanism of deoxofluorination using this compound.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
Application Notes and Protocols: XtalFluor-M in the Conversion of Carboxylic Acids to Acyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxofluorinating reagent.[1][2] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, as it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions and can be used in standard borosilicate glassware.[1][3] this compound has demonstrated broad substrate scope, effectively converting carboxylic acids, as well as alcohols, aldehydes, and ketones, into their corresponding fluorinated counterparts.[1][2] This document provides detailed application notes and protocols for the efficient conversion of carboxylic acids to acyl fluorides using this compound.
Advantages of this compound
-
Enhanced Safety: Crystalline solid with superior thermal stability compared to DAST and Deoxo-Fluor®.[1][3]
-
Ease of Handling: Can be handled in the open atmosphere for short periods, simplifying experimental setup.[2]
-
Compatibility: Does not generate free HF, making it compatible with standard laboratory glassware.[1][3]
-
High Selectivity: Often provides higher yields and fewer elimination byproducts compared to other fluorinating agents.[1]
Reaction Mechanism and Workflow
The conversion of carboxylic acids to acyl fluorides using this compound is a two-step process. Initially, the carboxylic acid is activated by this compound. Subsequently, a fluoride source, often a promoter, facilitates the nucleophilic attack to form the acyl fluoride.
Caption: Proposed reaction mechanism for the conversion of carboxylic acids to acyl fluorides using this compound.
A general experimental workflow for this transformation is outlined below.
Caption: General experimental workflow for the synthesis of acyl fluorides from carboxylic acids using this compound.
Quantitative Data
The following table summarizes the results for the conversion of representative aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides using this compound.
| Entry | Carboxylic Acid Substrate | Reagent (equiv.) | Promoter (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Phenylbutyric acid | This compound (1.5) | Et₃N·3HF (2.0) | CH₂Cl₂ | RT | 24 | 4-Phenylbutyryl fluoride | 95 |
| 2 | 4-Methoxybenzoic acid | This compound (1.5) | Et₃N·3HF (2.0) | CH₂Cl₂ | RT | 24 | 4-Methoxybenzoyl fluoride | 98 |
Data sourced from The Journal of Organic Chemistry, 2010, 75 (9), pp 2943–2957.[1]
Experimental Protocols
Important Note: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Conversion of Carboxylic Acids to Acyl Fluorides using this compound and a Promoter
This protocol is adapted from a general procedure for deoxofluorination reactions using XtalFluor reagents.[1]
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Promoter (e.g., DBU or Et₃N·3HF, 1.5-2.0 equiv.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (3.0 mL)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Procedure with DBU as Promoter:
-
To a solution of the carboxylic acid (1.0 mmol) and DBU (1.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or ¹⁹F NMR).
-
Upon completion, quench the reaction by adding a 5% aqueous NaHCO₃ solution.
-
Stir the mixture vigorously for 15 minutes.
-
Extract the product with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers and dry over MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acyl fluoride.
-
Purify the crude product by a suitable method if necessary (e.g., distillation or flash chromatography).
Procedure with Et₃N·3HF as Promoter:
-
To a solution of Et₃N·3HF (2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C, add this compound (1.5 mmol).
-
To this mixture, add the carboxylic acid (1.0 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress.
-
Upon completion, follow the quenching, extraction, and purification steps as described in the DBU protocol.
Conclusion
This compound is a highly effective and user-friendly reagent for the conversion of carboxylic acids to acyl fluorides. Its superior safety profile, ease of handling, and high efficiency make it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the successful implementation of this methodology in the laboratory.
References
Application Notes and Protocols for XtalFluor-M Fluorination
For Researchers, Scientists, and Drug Development Professionals
XtalFluor-M, or morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable deoxofluorinating agent.[1][2][3][4][5][6][7] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, as it is less prone to hazardous exothermic decomposition and does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions.[3][4][5][6][7] This makes this compound suitable for use in standard borosilicate glassware.[3][5][6][7]
These characteristics, combined with its high efficiency in converting alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated derivatives, make this compound a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][8]
General Reaction Mechanism and Workflow
The fluorination mechanism of this compound involves the activation of a carbon-oxygen bond by the reagent.[1][2] This is followed by a nucleophilic attack of a fluoride ion, which is introduced through the use of a promoter, leading to the formation of the fluorinated product.[1][2] The use of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is crucial for the reaction to proceed efficiently.[1][2][3][5][6][7]
Below is a generalized workflow for a typical this compound fluorination reaction:
Caption: General workflow for this compound fluorination.
Standard Reaction Conditions
Successful fluorination with this compound depends on the substrate, choice of promoter, solvent, and reaction temperature. The following tables summarize typical conditions for the deoxofluorination of various functional groups.
Table 1: Deoxofluorination of Alcohols
| Substrate Type | This compound (equiv.) | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.2 - 1.5 | DBU (1.5) or Et₃N·3HF (2.0) | CH₂Cl₂ | 0 to RT | 1 - 24 | 70 - 95 |
| Secondary Alcohol | 1.5 | Et₃N·2HF (2.0) | CH₂Cl₂ | 0 to RT | 12 - 24 | 60 - 85 |
| Sterically Hindered Alcohol | 1.5 | Et₃N·3HF (2.0) | DCE | Reflux | 12 - 24 | 50 - 77 |
Note: The choice between DBU and Et₃N·nHF can influence selectivity, especially in cases prone to elimination side reactions.[5] Et₃N·2HF is considered a more nucleophilic and less basic fluoride source than Et₃N·3HF.[5]
Table 2: Deoxofluorination of Carbonyl Compounds
| Substrate Type | This compound (equiv.) | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aldehyde | 1.5 | Et₃N·3HF (2.0) | CH₂Cl₂ | RT | 12 - 24 | 70 - 90 |
| Ketone | 1.5 | Et₃N·2HF (2.0) | CH₂Cl₂ | RT | 12 - 24 | 80 - 95 |
Table 3: Deoxofluorination of Carboxylic Acids
| Substrate Type | This compound (equiv.) | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Carboxylic Acid | 1.1 | NaF (0.1) | EtOAc | RT | 1 - 3 | 85 - 99 |
| Aromatic Carboxylic Acid | 1.1 | NaF (0.1) | EtOAc | RT | 1 - 3 | 75 - 98 |
Note: For the conversion of carboxylic acids to acyl fluorides, a catalytic amount of a fluoride source like NaF can be highly effective.[9]
Experimental Protocols
The following are detailed protocols for the fluorination of representative substrates using this compound.
Protocol 1: Deoxofluorination of a Primary Alcohol using this compound and DBU
This protocol describes the conversion of an alcohol to its corresponding alkyl fluoride.
Materials:
-
Substrate (primary alcohol) (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv.)
-
DBU (1.5 mmol, 1.5 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) (3.0 mL)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) and DBU (1.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C (ice bath) under a nitrogen atmosphere, add this compound (1.5 mmol) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl fluoride.
Protocol 2: Deoxofluorination of a Ketone using this compound and Et₃N·3HF
This protocol outlines the conversion of a ketone to a gem-difluoride.
Materials:
-
Substrate (ketone) (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) (3.0 mL)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL) at 0 °C (ice bath) under a nitrogen atmosphere, add this compound (1.5 mmol).
-
Add the ketone (1.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution at room temperature.
-
Stir the mixture for 15 minutes.
-
Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude material by standard methods (e.g., column chromatography) to yield the gem-difluoride.[10]
Protocol 3: Conversion of a Carboxylic Acid to an Acyl Fluoride using this compound and NaF
This protocol details the synthesis of an acyl fluoride from a carboxylic acid.
Materials:
-
Substrate (carboxylic acid) (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv.)
-
Sodium Fluoride (NaF) (0.1 mmol, 0.1 equiv.)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Silica gel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a mixture of the carboxylic acid (1.0 mmol) and sodium fluoride (0.1 mmol) in anhydrous ethyl acetate, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the acyl fluoride, which can often be used in the next step without further purification.[9]
Signaling Pathways and Logical Relationships
The choice of promoter and reaction conditions can significantly impact the outcome of the fluorination, particularly regarding the formation of elimination byproducts.
Caption: Promoter selection logic for alcohol fluorination.
This diagram illustrates that for acid-sensitive substrates, DBU is often the preferred promoter to minimize side reactions.[7] While Et₃N·nHF is a versatile promoter, it can sometimes lead to a higher proportion of elimination byproducts, especially with sterically hindered alcohols.[5]
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
- 10. manchesterorganics.com [manchesterorganics.com]
Choosing a Promoter for XtalFluor-M Reactions: DBU vs. Et₃N·3HF
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
XtalFluor-M, a morpholinosulfur difluoride salt, is a widely used deoxofluorinating agent in medicinal and process chemistry.[1][2] Its crystalline nature and enhanced thermal stability offer significant safety and handling advantages over traditional reagents like DAST and Deoxo-Fluor.[1][2] However, the reactivity of this compound is dependent on the presence of a promoter.[1][3] Two commonly employed promoters are the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the hydrogen fluoride (B91410) salt triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[1][4] The choice between DBU and Et₃N·3HF can significantly impact reaction outcomes, including yield, selectivity, and substrate scope. This document provides a detailed comparison of these two promoters, including quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in selecting the optimal conditions for their specific applications.
Promoter Selection: A Comparative Overview
The selection of an appropriate promoter for this compound-mediated deoxofluorination is critical for achieving the desired transformation efficiently and selectively. Both DBU and Et₃N·3HF have distinct characteristics that make them suitable for different substrates and reaction conditions.
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic amine base. In the context of this compound reactions, DBU is thought to act by deprotonating the intermediate formed after the initial activation of the substrate's hydroxyl group by this compound.[1] This deprotonation facilitates the subsequent nucleophilic attack by the fluoride ion. DBU is particularly well-suited for the deoxofluorination of alcohols and is often the promoter of choice for acid-sensitive substrates.[4][5] Reactions with DBU are typically conducted at ambient temperatures.[4]
Et₃N·3HF (Triethylamine trihydrofluoride) serves as a source of fluoride ions and is a mild, less corrosive alternative to anhydrous HF.[1] It is particularly effective for the deoxofluorination of carbonyl compounds to geminal difluorides and can also be used for the fluorination of alcohols.[1][4] Reactions promoted by Et₃N·3HF may require mild heating to proceed to completion.[4] It is considered a good starting point for optimizations.[5] For substrates prone to elimination side reactions, Et₃N·3HF can sometimes offer better selectivity compared to more basic promoters.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of DBU and Et₃N·3HF as promoters for the deoxofluorination of various substrates using this compound. The data has been compiled from scientific literature to provide a comparative overview.
Table 1: Deoxofluorination of Alcohols
| Substrate | Promoter | This compound (equiv.) | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | DBU | 1.5 | 1.5 | CH₂Cl₂ | 20-25 | 1-3 | 85-98 | [4] |
| Secondary Alcohol | DBU | 1.5 | 1.5 | CH₂Cl₂ | 20-25 | 2-4 | 80-95 | [4] |
| Tertiary Alcohol | DBU | 1.5 | 1.5 | CH₂Cl₂ | 20-25 | 8-12 | >75 | [4] |
| Primary Alcohol | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 40-50 | 2-4 | High | [1][4] |
| Secondary Alcohol | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 40-50 | 3-6 | High | [1][4] |
Table 2: Deoxofluorination of Carbonyl Compounds
| Substrate | Promoter | This compound (equiv.) | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 25 | 2 | 78-92 | [1][4] |
| Ketone | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 25 | 2-4 | 80-90 | [1][4] |
Table 3: Deoxofluorination of Carboxylic Acids
| Substrate | Promoter | This compound (equiv.) | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Carboxylic Acid | DBU | 1.5 | 1.5 | CH₂Cl₂ | 25 | 1-2 | 90-95 | [4][6] |
| Aromatic Carboxylic Acid | DBU | 1.5 | 1.5 | CH₂Cl₂ | 25 | 1-2 | 90-95 | [4][6] |
| Aliphatic Carboxylic Acid | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 25 | 1-2 | High | [1][6] |
| Aromatic Carboxylic Acid | Et₃N·3HF | 1.5 | 2.0 | CH₂Cl₂ | 25 | 1-2 | High | [1][6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The deoxofluorination with this compound proceeds through the activation of the carbon-oxygen bond, followed by a nucleophilic attack of a fluoride ion. The promoter plays a crucial role in the second step.
Caption: Proposed reaction mechanism for this compound deoxofluorination.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a deoxofluorination reaction using this compound.
Caption: A typical experimental workflow for this compound reactions.
Experimental Protocols
Safety Precautions: this compound is a moisture-sensitive reagent and should be handled under an inert atmosphere. Although more stable than DAST, appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Et₃N·3HF is corrosive and should be handled with care in a fume hood.
Protocol 1: Deoxofluorination of an Alcohol using this compound and DBU
This protocol is a general procedure for the deoxofluorination of primary, secondary, or tertiary alcohols.
Materials:
-
Substrate (alcohol)
-
This compound
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (5-10 mL).
-
Add DBU (1.5 mmol, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate vial, weigh this compound (1.5 mmol, 1.5 equiv) under an inert atmosphere and add it to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or LC-MS), typically 1-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.
Protocol 2: Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF
This protocol is a general procedure for the conversion of aldehydes or ketones to geminal difluorides.
Materials:
-
Substrate (aldehyde or ketone)
-
This compound
-
Et₃N·3HF (Triethylamine trihydrofluoride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carbonyl compound (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (5-10 mL).
-
Add Et₃N·3HF (2.0 mmol, 2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, weigh this compound (1.5 mmol, 1.5 equiv) under an inert atmosphere and add it to the reaction mixture in one portion.
-
Stir the reaction at room temperature for the time indicated by reaction monitoring (TLC or LC-MS), typically 2-4 hours. Mild heating (e.g., 40 °C) may be required for less reactive substrates.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired geminal difluoride.
Conclusion
The choice between DBU and Et₃N·3HF as a promoter for this compound reactions is substrate and goal-dependent. DBU is a strong, non-nucleophilic base that is highly effective for the deoxofluorination of alcohols, particularly those sensitive to acid.[4][5] Et₃N·3HF is a versatile fluoride source suitable for a broader range of substrates, including the conversion of carbonyls to geminal difluorides, and often serves as a good starting point for reaction optimization.[1][5] The provided data, protocols, and diagrams offer a comprehensive guide for researchers to make an informed decision and successfully implement this compound in their synthetic endeavors. Careful consideration of the substrate's properties and potential side reactions will lead to the selection of the optimal promoter and reaction conditions.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simpler fluorine chemistry [soci.org]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pubs.acs.org [pubs.acs.org]
XtalFluor-M: A Safer and Efficient Reagent for Fluorination in Pharmaceutical and Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
XtalFluor-M, morpholinodifluorosulfinium tetrafluoroborate, has emerged as a highly valuable deoxofluorinating agent in the synthesis of fluorinated organic compounds, offering significant advantages over traditional reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. Its crystalline nature, enhanced thermal stability, and ease of handling have made it an attractive choice for introducing fluorine into complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key synthetic transformations.
Key Advantages of this compound:
-
Enhanced Safety: this compound is a crystalline solid with significantly higher thermal stability compared to the often explosive and thermally labile liquid reagents DAST and Deoxo-Fluor®.[3][4] This property reduces the risks associated with exothermic decomposition, making it safer for both laboratory and large-scale synthesis.
-
Ease of Handling: As a solid, this compound is easier to weigh and handle than its liquid counterparts, which are sensitive to moisture and can release corrosive hydrogen fluoride (B91410) (HF).[3]
-
Reduced Byproducts: this compound reactions, particularly when used with a promoter, often result in cleaner conversions with fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[3][5]
-
Broad Substrate Scope: It effectively fluorinates a wide range of functional groups, including alcohols, aldehydes, ketones, and carboxylic acids.[2]
Applications in Pharmaceutical Synthesis
The introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. This compound has been successfully employed in the synthesis of various fluorinated pharmaceutical intermediates.
Deoxofluorination of Alcohols to Alkyl Fluorides
The conversion of hydroxyl groups to fluorides is a fundamental transformation in medicinal chemistry. This compound, in combination with a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), provides an efficient method for this conversion.
Table 1: Comparison of Fluorinating Agents for the Deoxofluorination of an Alcohol
| Substrate | Reagent | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1-Phenylethanol | This compound | DBU | CH₂Cl₂ | 25 | 2 | 85 | [3] |
| 1-Phenylethanol | DAST | - | CH₂Cl₂ | 0 | 1 | 75 | [3] |
| 1-Phenylethanol | Deoxo-Fluor® | - | CH₂Cl₂ | 0 | 1 | 78 | [3] |
Experimental Protocol: Deoxofluorination of a Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 mmol)
-
This compound (1.5 mmol)
-
DBU (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and purification.
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add DBU.
-
Slowly add this compound to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Workflow for Deoxofluorination of an Alcohol:
Caption: Experimental workflow for alcohol deoxofluorination.
Synthesis of a Key Intermediate for Maraviroc
This compound has been utilized in the synthesis of 4,4-difluorocyclohexanecarboxylic acid, a key building block for the HIV entry inhibitor Maraviroc. The geminal difluorination of a ketone precursor is a critical step.
Table 2: Geminal Difluorination of a Ketone Precursor
| Substrate | Reagent | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Ethyl 4-oxocyclohexanecarboxylate | This compound | Et₃N·3HF | 1,2-DCE | 83 | 2 | 88 | [3] |
| Ethyl 4-oxocyclohexanecarboxylate | DAST | - | CH₂Cl₂ | 25 | 24 | 65 | [3] |
Experimental Protocol: Geminal Difluorination of a Ketone
Materials:
-
Ketone (e.g., Ethyl 4-oxocyclohexanecarboxylate) (1.0 mmol)
-
This compound (2.5 mmol)
-
Et₃N·3HF (2.0 mmol)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet, and standard glassware.
Procedure:
-
To a stirred solution of the ketone in anhydrous DCE under a nitrogen atmosphere, add Et₃N·3HF.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approx. 83 °C) for 2-3 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the gem-difluorinated product.
Reaction Pathway for Geminal Difluorination:
Caption: Proposed mechanism for geminal difluorination.
Applications in Agrochemical Synthesis
The incorporation of fluorine is also a highly effective strategy for enhancing the potency and modifying the properties of herbicides, fungicides, and insecticides. This compound provides a valuable tool for accessing fluorinated building blocks used in the synthesis of modern agrochemicals.
Synthesis of Fluorinated Pyrazole (B372694) Carboxamide Precursors (Fungicides)
Many modern fungicides are based on the pyrazole carboxamide scaffold, often containing a difluoromethyl or trifluoromethyl group. This compound can be used to synthesize key difluoromethylpyrazole intermediates.
Table 3: Deoxofluorination for Agrochemical Precursors
| Substrate | Reagent | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | This compound | Et₃N·3HF | CH₂Cl₂ | 25 | 12 | 75 |
| 4-Acetylbenzonitrile | This compound | Et₃N·3HF | CH₂Cl₂ | 25 | 16 | 82 |
Experimental Protocol: Synthesis of a Difluoromethyl-Substituted Pyrazole
Materials:
-
Acetylpyrazole derivative (1.0 mmol)
-
This compound (2.5 mmol)
-
Et₃N·3HF (2.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the acetylpyrazole in anhydrous CH₂Cl₂.
-
Add Et₃N·3HF to the solution at room temperature.
-
Slowly add this compound in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS.
-
Carefully pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic extracts, wash with water, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to give the crude product, which can be purified by crystallization or column chromatography.
Logical Relationship in Agrochemical Synthesis Strategy:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Fluorination Using Xtalfluor-M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxofluorinating reagent.[1] It offers significant safety and handling advantages over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, as it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions and can be used in standard borosilicate glassware.[2][3] this compound is effective for the conversion of alcohols, aldehydes, ketones, and carboxylic acids to their corresponding fluorinated analogues.[1] A key application of this compound lies in stereoselective fluorination, enabling the synthesis of chiral fluorine-containing molecules with high fidelity. This document provides detailed application notes and protocols for the stereoselective fluorination of various substrates using this compound.
Key Advantages of this compound
-
Enhanced Safety: Crystalline solid with higher thermal stability compared to DAST and Deoxo-Fluor®.[1]
-
Ease of Handling: Can be handled in the open atmosphere for short periods and does not generate corrosive HF.[2]
-
High Selectivity: Often provides higher yields and fewer elimination byproducts compared to other fluorinating reagents.[2][3]
-
Broad Substrate Scope: Effective for the fluorination of primary and secondary alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[1]
Mechanism of Action
The fluorination reaction with this compound proceeds via a two-step mechanism. Initially, the alcohol's oxygen atom activates the C-O bond by reacting with this compound. This activation occurs without the release of a fluoride ion. Subsequently, a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), facilitates the nucleophilic attack of a fluoride ion on the activated carbon center, leading to the formation of the fluorinated product.[1]
Caption: General mechanism of deoxofluorination using this compound.
Applications in Stereoselective Fluorination
This compound has proven to be a valuable reagent for the stereoselective introduction of fluorine into organic molecules. This is particularly important in medicinal chemistry, where the stereochemistry of a drug molecule is crucial for its biological activity.
Diastereoselective Fluorination of Chiral Alcohols
The deoxofluorination of chiral secondary alcohols with this compound typically proceeds with inversion of configuration, consistent with an Sₙ2 mechanism. This allows for the predictable synthesis of specific stereoisomers.
Table 1: Diastereoselective Fluorination of Chiral Secondary Alcohols with this compound
| Substrate (Alcohol) | Product (Fluoride) | Promoter | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| (S)-1-Phenylethanol | (R)-1-Fluoro-1-phenylethane | DBU | CH₂Cl₂ | >95 | >99% e.e. (inversion) |
| (1R,2S,5R)-Menthol | (1R,2S,5R)-2-Fluoromenthol | Et₃N·3HF | CH₂Cl₂ | 85 | >98:2 d.r. |
| Cholesterol | 3β-Fluorocholest-5-ene | Et₃N·3HF | CH₂Cl₂ | 77 | Inversion at C3 |
| Protected Glucopyranoside | Fluorinated Glucopyranoside | DBU | CH₂Cl₂ | High | High β-selectivity |
Note: The data presented is a compilation from typical results and may vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Diastereoselective Fluorination of a Chiral Secondary Alcohol
Caption: Workflow for diastereoselective fluorination of a chiral alcohol.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add this compound (1.2 equiv.) to the stirred solution.
-
Promoter Addition: Slowly add the promoter (e.g., DBU or Et₃N·3HF, 1.5 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fluorinated compound.
Stereoselective Synthesis of Glycosyl Fluorides
Glycosyl fluorides are important intermediates in glycochemistry. This compound, in combination with a promoter, provides an efficient method for the stereoselective synthesis of glycosyl fluorides from glycosyl hemiacetals or thioglycosides. The stereochemical outcome is often dependent on the nature of the protecting group at the C2 position. A participating group (e.g., an acetyl group) at C2 typically leads to the formation of a 1,2-trans-glycosyl fluoride.
Table 2: Stereoselective Synthesis of Glycosyl Fluorides
| Substrate | Product | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride | DBU | CH₂Cl₂ | ~90 | >1:20 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl fluoride | Et₃N·3HF | CH₂Cl₂ | ~85 | ~1:1 |
| Peracetylated N-acetylglucosamine | Peracetylated N-acetylglucosaminyl fluoride | DBU | CH₂Cl₂ | High | High β-selectivity |
Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride
Caption: Workflow for the synthesis of a β-glycosyl fluoride.
-
Preparation: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add this compound (1.2 equiv.).
-
Promoter Addition: Add DBU (1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Follow the general work-up and purification procedure described in the previous protocol.
Conclusion
This compound is a superior reagent for stereoselective deoxofluorination reactions, offering a combination of safety, ease of use, and high selectivity. The protocols provided herein serve as a guide for researchers in the synthesis of chiral fluorinated molecules, including complex structures like fluorinated steroids and glycosyl fluorides. The predictable stereochemical outcome, particularly the inversion of configuration in chiral alcohols, makes this compound a powerful tool in modern synthetic organic and medicinal chemistry.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of Xtalfluor-M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable deoxofluorinating agent that has emerged as a safer and more manageable alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®.[1][2] Its solid nature and enhanced safety profile make it particularly suitable for large-scale applications in the pharmaceutical and agrochemical industries.[1][3] These notes provide essential information for the large-scale synthesis of this compound, including detailed protocols, safety considerations, and comparative data.
Data Presentation
Table 1: Thermal Stability Comparison of Deoxofluorinating Agents
| Reagent | Onset of Self-Accelerated Decomposition (°C) (ARC) | Decomposition Temperature (°C) (DSC) | Exothermic Heat Release (J/g) (DSC) |
| This compound | 141 | 242 | 388 |
| Xtalfluor-E | 119 | 205-215 | 661-1260 |
| DAST | 60 | 140-155 | 1641-1700 |
| Deoxo-Fluor® | 60 | 140-158 | 1031-1100 |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Typical Yields for this compound Mediated Deoxofluorination Reactions
| Substrate Type | Product | Typical Yield (%) | Key Conditions |
| Primary/Secondary Alcohols | Alkyl Fluorides | 85–98 | DBU promoter, CH₂Cl₂ solvent |
| Aldehydes/Ketones | Geminal Difluorides | 78–92 | Et₃N·3HF promoter |
| Carboxylic Acids | Acyl Fluorides | 90–95 | Anhydrous conditions |
| Thiols | Fluoromethyl Thioethers | 80–88 | Room temperature, 2–4 h |
Data from Benchchem.[1]
Table 3: Solvent Systems for this compound Reactions
| Solvent | Boiling Point (°C) | Compatibility | Typical Efficiency (%) |
| Dichloromethane (B109758) | 40 | High | 90–98 |
| Tetrahydrofuran (B95107) (THF) | 66 | Moderate | 80–85 |
| Toluene | 111 | Limited | 70–75 |
Data from Benchchem.[1]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from the procedure described by L'heureux et al.[4]
Materials:
-
Morpholinosulfur trifluoride (Morpho-DAST)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Nitrogen gas supply
-
Standard laboratory glassware (dried)
Procedure:
-
In a dried reaction flask under a nitrogen atmosphere, dissolve morpholinosulfur trifluoride (1.0 eq.) in anhydrous 1,2-dichloroethane.
-
Prepare a solution of BF₃·THF (1.0 eq.) in anhydrous 1,2-dichloroethane in a separate flask.
-
Slowly add the BF₃·THF solution dropwise to the stirred solution of morpholinosulfur trifluoride over a period of 45 minutes. Maintain the reaction temperature below 25 °C using a water bath.
-
After the addition is complete, stir the resulting suspension for an additional 30 minutes at room temperature.
-
Filter the solid product under a blanket of nitrogen.
-
Wash the collected solid with anhydrous 1,2-dichloroethane.
-
Dry the product under vacuum to yield this compound as colorless crystals. A yield of 94% has been reported for this procedure.[4]
Representative Large-Scale Synthesis of this compound (Hypothetical Scale-Up)
This protocol is a hypothetical scale-up based on the laboratory procedure and general industrial practices. Industrial production of this compound involves the scaling up of the laboratory synthesis, with a focus on optimizing reaction conditions to ensure high yield and purity.[1]
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or a walk-in fume hood.
-
Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ensure an emergency shower and eyewash station are readily accessible.
-
Due to the exothermic nature of the reaction, a robust cooling system for the reactor is mandatory.
Equipment:
-
Glass-lined or stainless steel reactor with a jacket for temperature control, an overhead stirrer, a nitrogen inlet, and a bottom outlet valve.
-
Addition funnel or pump for controlled addition of reagents.
-
Filtration equipment suitable for large quantities (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Procedure:
-
Charge the reactor with morpholinosulfur trifluoride and anhydrous 1,2-dichloroethane under a nitrogen atmosphere.
-
Begin stirring and cool the reactor contents to 10-15 °C.
-
Slowly add a solution of BF₃·THF in anhydrous 1,2-dichloroethane to the reactor at a controlled rate to maintain the internal temperature below 25 °C. The addition rate should be carefully monitored to manage the exotherm.
-
After the addition is complete, allow the mixture to stir for at least one hour at 20-25 °C.
-
The resulting slurry is then transferred to the filtration unit.
-
Filter the solid product and wash it with fresh, anhydrous 1,2-dichloroethane to remove any unreacted starting materials or impurities.
-
Dry the purified this compound under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved. The scalability of this process has been validated at over a 1 kg scale with consistent yields.[1]
General Protocol for Deoxofluorination of an Alcohol using this compound
Materials:
-
Alcohol substrate
-
This compound
-
Promoter (e.g., DBU or Et₃N·3HF)
-
Anhydrous dichloromethane (DCM)
-
5% aqueous sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) and the chosen promoter (e.g., DBU, 1.5 eq.) in anhydrous DCM.[7]
-
Cool the solution to 0 °C.
-
Add this compound (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a 5% aqueous sodium bicarbonate solution.[7]
-
Stir the mixture for 15 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General mechanism of deoxofluorination using this compound.
Safety and Handling Considerations for Large-Scale Operations
-
Thermal Stability: this compound exhibits significantly higher thermal stability compared to DAST and Deoxo-Fluor®, with a self-accelerated decomposition onset at 141 °C.[7] This provides a greater safety margin for large-scale reactions. However, careful temperature control is still crucial to prevent runaway reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture. All reagents, solvents, and equipment must be strictly anhydrous to prevent hydrolysis of this compound and ensure high yields.[1]
-
Reactivity with Solvents: While dichloromethane is a highly compatible solvent, acetonitrile (B52724) has been shown to be incompatible, potentially leading to side reactions like a Ritter-type reaction.[4]
-
No Free HF Generation: Unlike DAST and Deoxo-Fluor®, Xtalfluor reagents do not generate highly corrosive free hydrogen fluoride (HF) under anhydrous conditions, allowing for the use of standard borosilicate glass vessels.[4][5]
-
Handling: this compound is a free-flowing crystalline solid, which is easier and safer to handle than the fuming liquid nature of DAST and Deoxo-Fluor®.[5]
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Adherence to strict safety protocols and use of appropriate PPE is mandatory.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. manchesterorganics.com [manchesterorganics.com]
Application Notes and Protocols for Xtalfluor-M Reactions: Work-up and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the work-up and purification of products from chemical reactions utilizing Xtalfluor-M, a crystalline deoxofluorinating agent. These guidelines are designed to ensure safe handling, optimal product recovery, and high purity for a variety of substrates.
Introduction
This compound (morpholinodifluorosulfinium tetrafluoroborate) is a versatile and thermally stable deoxofluorinating reagent used for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal-difluorides, and carboxylic acids to acyl fluorides.[1] A key advantage of this compound is that it does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[2][3] Proper work-up and purification procedures are crucial for removing unreacted reagents, byproducts, and achieving high purity of the desired fluorinated compounds.
General Reaction Workflow
The overall process for a typical this compound reaction, from setup to purified product, is outlined below. The reaction involves the activation of the substrate with this compound, followed by nucleophilic fluoride delivery from a promoter.
Caption: General workflow for this compound mediated deoxofluorination reactions.
Key Experimental Protocols
Anhydrous conditions are essential to prevent the hydrolysis of this compound.[1] Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). The choice of promoter is critical and depends on the substrate's sensitivity to acid and the desired reactivity.[4]
Protocol 1: General Procedure using Triethylamine (B128534) Trihydrofluoride (TEA·3HF)
This is a common starting point for many substrates.[4]
-
To a solution of the substrate (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (3.0 mL) is added triethylamine trihydrofluoride (2.0 mmol).
-
This compound (1.5 mmol) is then added to the mixture at room temperature.[5]
-
The reaction is stirred under a nitrogen atmosphere and monitored for completion (e.g., by TLC or LCMS).
-
Upon completion, the reaction is quenched by the addition of a 5% aqueous sodium bicarbonate (NaHCO₃) solution and stirred for 15 minutes.[4][5]
-
The resulting mixture is extracted twice with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.[4]
-
The crude product is then purified by standard methods, such as silica (B1680970) gel flash chromatography.[4][5]
Protocol 2: Procedure with a More Reactive Promoter (TEA·2HF)
For less reactive substrates where conversion is an issue, TEA·2HF can be used as a more nucleophilic fluoride source.[4][5]
-
To a solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in anhydrous dichloromethane (3.0 mL), add this compound (1.5 mmol).[4]
-
Add the substrate (1.0 mmol) to the mixture.
-
Stir the reaction under a nitrogen atmosphere, allowing it to warm to room temperature if started at a lower temperature.
-
Follow the quenching, extraction, drying, and purification steps as outlined in Protocol 1.[4]
Protocol 3: Procedure for Acid-Sensitive Substrates using DBU
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a suitable non-acidic promoter for substrates prone to acid-catalyzed side reactions.[4] This promoter is effective for the fluorination of alcohols and carboxylic acids.[4]
-
To a cooled solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL), add this compound (1.5 mmol).[4]
-
Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at a low temperature (e.g., -78°C or 0°C) before allowing it to warm to room temperature.[2][4]
-
Monitor the reaction for completion.
-
The work-up procedure, including quenching with 5% aqueous NaHCO₃, extraction, drying, and purification, is identical to Protocol 1.[4]
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes representative examples of this compound reactions with various substrates, highlighting the conditions used and the resulting yields.
| Substrate | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Carbethoxycyclohexanone | TEA·3HF | 1,2-Dichloroethane | Reflux | 2 | Not specified | [5] |
| N-Cbz-pyrrolidin-3-one | TEA·2HF | Dichloromethane | RT | 24 | Not specified | [5] |
| 3-Phenylpropionaldehyde | TEA·3HF | Dichloromethane | RT | 2 | Not specified | [5] |
| (R)-N-Cbz-3-hydroxypyrrolidine | DBU | Dichloromethane | -78 to RT | 24 | Not specified | [2] |
| 1-Phenyl-3-butanol | TEA·2HF | Not specified | Not specified | Not specified | >96 | [5] |
| 4-tert-Butylcyclohexanone | TEA·2HF | Not specified | RT | Not specified | 91 | [2] |
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider switching to a more reactive promoter like TEA·2HF or increasing the reaction temperature, for instance, by refluxing in 1,2-dichloroethane.[4][5]
-
Elimination Byproducts: The formation of elimination side products is a common issue in deoxofluorination reactions.[2] this compound generally produces fewer elimination byproducts compared to reagents like DAST and Deoxo-Fluor.[2][3] If elimination is observed, using TEA·3HF may be preferable to the more reactive TEA·2HF.[4]
-
Solvent Choice: While dichloromethane is a common solvent, acetonitrile (B52724) has been shown to be incompatible in some cases, leading to Ritter-type side reactions.[5]
-
Purification Challenges: Fluorinated compounds can have similar polarities to their parent alcohols or elimination byproducts, which can complicate purification by flash chromatography.[2] Careful selection of the eluent system is necessary.
Safety Information
While this compound is more thermally stable and easier to handle than DAST or Deoxo-Fluor, it is still a reactive chemical.[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes. This compound is moisture-sensitive; store it under an inert atmosphere in a cool, dry place.
Signaling Pathway and Logical Relationships
The logical progression for selecting a work-up and purification strategy is based on the substrate and observed reaction outcome.
Caption: Decision tree for optimizing this compound reaction work-up.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. pubs.acs.org [pubs.acs.org]
XtalFluor-M: Application Notes for Deoxofluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of XtalFluor-M, a crystalline, thermally stable deoxofluorinating agent. This document details its compatibility with a wide range of functional groups, provides specific experimental protocols, and outlines the reaction mechanism and workflow. This compound offers significant safety and handling advantages over traditional reagents like DAST and Deoxo-Fluor, making it a valuable tool in modern synthetic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals.[1][2][3]
Functional Group Compatibility
This compound exhibits broad compatibility with numerous functional groups, enabling the selective deoxofluorination of alcohols, aldehydes, ketones, carboxylic acids, and sulfoxides.[1] A key feature of this compound is that it does not generate corrosive hydrogen fluoride (B91410) (HF) in situ, allowing for its use in standard borosilicate glassware.[2] However, its reactivity is dependent on the use of a promoter, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which delivers the fluoride nucleophile.[1][2]
The following table summarizes the compatibility of this compound with various functional groups based on published data.
| Functional Group | Substrate Example | Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Alcohols (Primary) | Hydrocinnamyl alcohol | DBU | CH₂Cl₂ | -78 to rt | 24 | 95 | High yields are typical for primary alcohols. |
| Alcohols (Secondary) | 1-Phenylethanol | DBU | CH₂Cl₂ | -78 to rt | 24 | 92 | |
| 4-tert-Butylcyclohexanol | DBU | CH₂Cl₂ | -78 to rt | 24 | 98 | ||
| Aldehydes (Aliphatic) | 3-Phenylpropionaldehyde | Et₃N·3HF | CH₂Cl₂ | rt | 2 | 85 | Converts to gem-difluoride. |
| Aldehydes (Aromatic) | Benzaldehyde | Et₃N·3HF | CH₂Cl₂ | rt | 2 | 88 | Electron-deficient aromatics may show reduced reactivity.[1] |
| Ketones (Aliphatic) | 4-tert-Butylcyclohexanone | Et₃N·2HF | CH₂Cl₂ | rt | 24 | 91 | Et₃N·2HF can be more effective than Et₃N·3HF for some ketones.[4] |
| 2-Adamantanone | Et₃N·3HF | DCE | reflux | 2 | 92 | ||
| Carboxylic Acids | Hydrocinnamic acid | DBU | CH₂Cl₂ | -78 to rt | 24 | 94 | Converts to the corresponding acyl fluoride. |
| Esters | Ethyl 4-oxocyclohexanecarboxylate | Et₃N·3HF | DCE | reflux | 2 | 89 | The ester group is well-tolerated. |
| Amides (Protected) | (R)-N-Cbz-3-hydroxypyrrolidine | DBU | CH₂Cl₂ | -78 to rt | 24 | 85 | Carbamate protecting groups are compatible. |
| Sulfoxides | Methyl phenyl sulfoxide | Et₃N·3HF | CH₂Cl₂ | rt | 24 | 78 | Converts to the α-fluorothioether. |
| Ethers | Tetrahydrofuran-3-ol | DBU | CH₂Cl₂ | -78 to rt | 24 | 88 | Ether linkages are generally stable. |
| Nitriles | 4-Oxocyclohexanecarbonitrile | Et₃N·3HF | DCE | reflux | 2 | 85 | The nitrile group is tolerated. |
Limitations:
-
Electron-Deficient Aromatic Substrates: Reduced reactivity has been observed with electron-deficient aromatic aldehydes and ketones.[1]
-
Steric Hindrance: Highly sterically hindered alcohols may react more slowly or require more forcing conditions.
-
Moisture Sensitivity: While more stable than other fluorinating agents, this compound should be handled under anhydrous conditions for optimal results.[1]
Experimental Protocols
The following are general protocols for the deoxofluorination of various substrates using this compound. Optimization of the promoter, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Deoxofluorination of Alcohols using this compound and DBU
Materials:
-
Alcohol substrate
-
This compound (1.5 equiv)
-
DBU (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2–0.5 M) under an inert atmosphere, add DBU (1.5 equiv) at room temperature.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.5 equiv) portion-wise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 5% aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deoxofluorination of Aldehydes and Ketones using this compound and Et₃N·3HF
Materials:
-
Aldehyde or ketone substrate
-
This compound (1.5 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv for aldehydes, 1.0 equiv for ketones)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous CH₂Cl₂ or DCE (0.2–0.5 M) under an inert atmosphere, add Et₃N·3HF (1.0–2.0 equiv) at room temperature.
-
Add this compound (1.5 equiv) portion-wise.
-
Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature (if heated) and quench by the slow addition of 5% aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanism and Workflow
Proposed Reaction Mechanism
The deoxofluorination with this compound is thought to proceed through a two-step mechanism.[1] First, the alcohol, aldehyde, or ketone reacts with this compound to form a reactive intermediate, activating the carbon-oxygen bond. Subsequently, the promoter (e.g., DBU or Et₃N·3HF) delivers a fluoride ion, which displaces the activated oxygen group to form the fluorinated product.[1] This mechanism avoids the generation of free HF, which contributes to the reagent's high selectivity and functional group tolerance.[1][2]
Caption: Proposed mechanism for this compound mediated deoxofluorination.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a deoxofluorination reaction using this compound.
Caption: General experimental workflow for deoxofluorination with this compound.
References
Troubleshooting & Optimization
Common side reactions with Xtalfluor-M and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xtalfluor-M for deoxofluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over traditional fluorinating agents like DAST or Deoxo-Fluor?
A1: this compound offers several key advantages, primarily related to safety and handling. It is a crystalline solid that is significantly more thermally stable than DAST and Deoxo-Fluor, reducing the risk of exothermic decomposition.[1][2][3][4][5][6][7][8] Unlike DAST and Deoxo-Fluor, this compound does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for the use of standard borosilicate glassware.[2][3][4][5][6] This enhanced safety profile makes it a more suitable reagent for a wider range of applications, including large-scale synthesis.[1]
Q2: What are the most common side reactions observed with this compound and how can they be avoided?
A2: While this compound is generally more selective and less prone to side reactions like elimination and rearrangement compared to DAST, certain side products can form under suboptimal conditions.[1][2][3][5][6] The most common side reactions include:
-
Ether and Sulfinate Formation: These byproducts can occur when the reaction is "fluoride-starved."[3][4][6][8] To avoid this, it is crucial to use a suitable promoter that serves as an exogenous fluoride source.
-
Ritter-type Reactions: When using acetonitrile (B52724) (MeCN) as a solvent with certain substrates, such as hydrocinnamyl alcohol, acetamide (B32628) byproducts can be formed through a Ritter-type reaction.[4] It is often recommended to use alternative solvents like dichloromethane (B109758) (CH₂Cl₂).
-
Elimination Products: Although less frequent than with DAST, elimination can still occur, particularly with sensitive substrates. The choice of promoter can significantly influence the ratio of desired fluoride to the elimination byproduct.
Q3: Why is a promoter necessary when using this compound, and which one should I choose?
A3: this compound itself is a poor fluorinating agent for alcohols and is unreactive towards carbonyls.[4][6] It requires a promoter to facilitate the deoxofluorination reaction. The promoter acts as a fluoride source, preventing the reaction from becoming "fluoride-starved" and leading to side reactions.[3][4][6][8]
The choice of promoter depends on the substrate and desired reaction conditions:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Enables fluoride delivery at ambient temperatures.[1]
-
Et₃N·3HF (Triethylamine trihydrofluoride): Ideal for acid-sensitive substrates, typically requiring mild heating.[1]
-
Et₃N·2HF (Triethylamine dihydrofluoride): Offers a balance of reactivity and safety, particularly for larger-scale reactions. It is considered a more nucleophilic and less basic fluoride source than Et₃N·3HF.[6]
There are no universal conditions, and the optimal combination of this compound and promoter should be determined experimentally for each specific substrate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficient or no promoter used. | Add an appropriate promoter (e.g., DBU, Et₃N·3HF, Et₃N·2HF) to the reaction mixture. This compound requires a promoter to be an effective fluorinating agent.[4][6] |
| Incompatible solvent. | Switch to a more suitable solvent like dichloromethane (CH₂Cl₂). Acetonitrile (MeCN) can be problematic and lead to side reactions with certain substrates.[1][4] | |
| Formation of ether or sulfinate byproducts | "Fluoride-starved" reaction conditions. | Ensure an adequate amount of a fluoride-containing promoter is used to outcompete the formation of these side products.[3][4][6][8] |
| Formation of elimination byproducts | Substrate is prone to elimination. | The choice of promoter can influence the selectivity. For example, with some substrates, DBU may provide a better ratio of fluoride to elimination product than Et₃N·2HF.[6] Experiment with different promoters to optimize selectivity. |
| Formation of acetamide byproduct | Use of acetonitrile (MeCN) as a solvent. | This is likely a Ritter-type side reaction.[4] Avoid using acetonitrile and switch to a less reactive solvent such as dichloromethane (CH₂Cl₂). |
Data Presentation
Table 1: Thermal Stability Comparison of Deoxofluorinating Reagents
| Reagent | Decomposition Onset (°C) | ARC Onset (°C) |
| This compound | 126 | 141 |
| XtalFluor-E | 120 | 119 |
| DAST | 65 | 60 |
| Deoxo-Fluor | 90 | 95 |
Source: Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) data.[1][7]
Experimental Protocols
General Protocol for Deoxofluorination of an Alcohol using this compound and a Promoter:
-
To a solution of the alcohol substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add this compound (typically 1.1-1.5 equivalents).
-
Add the chosen promoter (e.g., DBU, Et₃N·3HF, or Et₃N·2HF) dropwise to the reaction mixture. The amount and type of promoter should be optimized for the specific substrate.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to mild heating) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.
Note: This is a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each specific substrate.
Visualizations
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Simpler fluorine chemistry [soci.org]
Troubleshooting low yields in Xtalfluor-M fluorination
Welcome to the technical support center for Xtalfluor-M fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during deoxofluorination reactions using this compound.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in a question-and-answer format, helping you to diagnose and resolve problems in your fluorination experiments.
Question 1: My reaction shows low conversion of the starting material, even after an extended reaction time. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue and can often be attributed to several factors. The primary reason is often related to the reaction setup and the choice of reagents.
-
Inadequate Promoter: this compound requires a promoter to facilitate the fluorination of alcohols and carbonyls.[1][2] Without a suitable promoter, the reaction can be sluggish or may not proceed at all.[2][3]
-
Moisture Contamination: this compound is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness.[4] All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: Using an insufficient amount of this compound or promoter can result in incomplete conversion. A typical protocol uses 1.5 equivalents of this compound.[1][3]
Troubleshooting Steps:
-
Select an appropriate promoter: For most alcohols and carboxylic acids, DBU is a good starting point as it is a strong, non-nucleophilic base that minimizes side reactions.[3][5] For carbonyls and less reactive alcohols, amine-HF complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or triethylamine dihydrofluoride (Et₃N·2HF) are more effective.[1][2]
-
Ensure anhydrous conditions: Use freshly dried solvents and flame-dried glassware. Handle this compound in a glovebox if possible, or under a positive pressure of inert gas.
-
Optimize stoichiometry: Increase the equivalents of this compound and/or the promoter. A good starting point is 1.5 equivalents of this compound and 1.5-2.0 equivalents of the promoter.
Question 2: I am observing significant formation of an elimination byproduct (alkene). How can I minimize this side reaction?
Answer:
Elimination is a competing reaction pathway, especially with secondary and tertiary alcohols, and is often promoted by the basicity of the reaction medium and elevated temperatures.
-
Choice of Promoter: While effective, strong bases like DBU can favor elimination. Amine-HF complexes are generally less basic and can reduce the amount of elimination.[2][3]
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.
Troubleshooting Steps:
-
Switch to a less basic promoter: If you are using DBU, consider switching to Et₃N·3HF or Et₃N·2HF.[1]
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly suppress elimination, even if it requires a longer reaction time.
-
Consider the substrate: For substrates prone to elimination, using a milder fluorinating agent might be necessary if optimizing the conditions for this compound is unsuccessful.
Question 3: My desired fluorinated product is contaminated with ether and/or sulfinate byproducts. What causes their formation and how can I prevent them?
Answer:
The formation of these byproducts is typically a sign that the reaction is "fluoride-starved". This occurs when the activated substrate reacts with another molecule of the starting alcohol (forming an ether) or with the byproducts of the this compound reagent (forming a sulfinate) before the fluoride (B91410) ion can attack.[3]
-
Insufficient Fluoride Source: this compound itself is not the direct source of the nucleophilic fluoride. A promoter like Et₃N·3HF is required to provide the fluoride ions for the substitution reaction.[3] DBU, while a strong base, does not provide an external source of fluoride.[5]
Troubleshooting Steps:
-
Add an external fluoride source: When using a base like DBU as a promoter, the addition of an amine-HF complex can provide the necessary fluoride ions to outcompete the formation of ether and sulfinate byproducts.
-
Optimize the promoter system: The combination of this compound with Et₃N·2HF is often more reactive and can lead to cleaner reactions than with Et₃N·3HF for certain substrates.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound fluorination?
A1: Dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are the most commonly used and generally effective solvents for this compound reactions.[1][4] Acetonitrile has been shown to be incompatible in some cases, leading to undesired side reactions.[2][3]
Q2: How should I handle and store this compound?
A2: this compound is a crystalline solid that is more thermally stable and easier to handle than many other fluorinating agents like DAST.[1] However, it is moisture-sensitive.[4] It should be stored in a cool, dry place, preferably under an inert atmosphere. For long-term storage, a temperature of -20°C is recommended.[6]
Q3: Can I use this compound for the fluorination of carboxylic acids?
A3: Yes, this compound is effective for the conversion of carboxylic acids to acyl fluorides.[4] Anhydrous conditions are crucial for this transformation.[4]
Q4: My substrate is acid-sensitive. Which promoter should I use?
A4: For acid-sensitive substrates, DBU is the recommended promoter as it is a non-nucleophilic strong base and does not generate acidic byproducts.[1]
Data Presentation
Table 1: Comparison of Promoters for the Deoxofluorination of Alcohols with this compound
| Substrate | Promoter | Solvent | Temperature (°C) | Yield of Fluoride (%) | Elimination Byproduct (%) | Reference |
| 1-Phenyl-3-butanol | Et₃N·3HF | CH₂Cl₂ | rt | 69 | 14 | [3] |
| 1-Phenyl-3-butanol | Et₃N·2HF | CH₂Cl₂ | rt | 96 | 4 | [3] |
| 2-Methyl-2-octanol | DBU | CH₂Cl₂ | rt | 79 | 20 | [3] |
| 2-Methyl-2-octanol | Et₃N·2HF | CH₂Cl₂ | rt | 81 | 18 | [3] |
Table 2: General Reaction Conditions and Yields for this compound Fluorination
| Substrate Type | Promoter | Solvent | Typical Yield (%) | Reference |
| Primary/Secondary Alcohols | DBU | CH₂Cl₂ | 85-98 | [4] |
| Aldehydes/Ketones | Et₃N·3HF | CH₂Cl₂/DCE | 78-92 | [4] |
| Carboxylic Acids | None (anhydrous) | CH₂Cl₂ | 90-95 | [4] |
Experimental Protocols
General Procedure for the Deoxofluorination of an Alcohol using this compound and DBU:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 mmol) and anhydrous dichloromethane (3.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a 5% aqueous solution of NaHCO₃.
-
Stir the mixture for 15 minutes, then extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Procedure for the Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol, 2.0 equiv) and anhydrous 1,2-dichloroethane (3.0 mL).
-
Add this compound (1.5 mmol, 1.5 equiv) to the solution.
-
Add the carbonyl compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at room temperature with a 5% aqueous solution of NaHCO₃.
-
Stir the mixture for 15 minutes and extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for low yields in this compound fluorination.
Caption: A general experimental workflow for the fluorination of alcohols.
Caption: Simplified reaction pathways showing desired product and common byproducts.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 63517-33-9 [sigmaaldrich.com]
Xtalfluor-M Technical Support Center: Managing Elimination Byproducts
Welcome to the Xtalfluor-M Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage elimination byproducts in deoxofluorination reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in this compound reactions?
A1: While this compound is known for its high selectivity, the primary undesired side reactions are elimination reactions, which lead to the formation of alkenes from alcohols.[1][2] In some cases, dimerized ethers and sulfinate byproducts may also be observed.[2] The formation of these byproducts is generally significantly lower compared to reactions with older fluorinating agents like DAST or Deoxo-Fluor.[1][2][3][4][5]
Q2: What factors contribute to the formation of elimination byproducts?
A2: The formation of elimination byproducts is influenced by several factors, including the substrate's structure (e.g., sterically hindered alcohols are more prone to elimination), the choice of promoter, reaction temperature, and solvent. The basicity of the promoter can play a significant role; a more basic promoter might favor elimination.
Q3: How can I minimize the formation of elimination byproducts?
A3: Minimizing elimination byproducts can be achieved by carefully selecting the reaction conditions. Key strategies include:
-
Promoter Selection: The choice of promoter is critical. While this compound requires a promoter to be effective, the promoter's nature influences the reaction's selectivity.[1][6] For acid-sensitive substrates, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a good choice.[2][7] For other substrates, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is a good starting point as it is generally less prone to causing elimination compared to the more reactive triethylamine dihydrofluoride (Et₃N·2HF).[3][7]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize elimination. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[7]
-
Order of Addition: The order in which reagents are added can be crucial. For instance, adding the exogenous fluoride (B91410) source (promoter) immediately after the substrate has been in contact with this compound can lead to a different product distribution.[3]
Q4: Is this compound suitable for all types of substrates?
A4: this compound has a broad substrate scope, including primary and secondary alcohols, aldehydes, ketones, and carboxylic acids.[6] However, for electron-poor aromatic systems, it may be less effective and require longer reaction times compared to reagents like DAST.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of elimination byproducts | The chosen promoter is too basic or reactive for the substrate. | Start with a less reactive promoter like Et₃N·3HF.[7] If the substrate is acid-sensitive, consider using DBU.[2][7] |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Start at 0 °C and let the reaction warm to room temperature slowly.[7] | |
| The substrate is highly prone to elimination. | Optimize the stoichiometry of the reagents. A slight excess of this compound and the promoter may be necessary, but large excesses should be avoided. | |
| Low conversion to the desired fluorinated product | The promoter is not reactive enough. | If Et₃N·3HF fails to give complete conversion, a more reactive promoter like Et₃N·2HF can be used.[3][7] Note that this may increase the risk of elimination. |
| The reaction time is too short or the temperature is too low. | If using a less reactive promoter like Et₃N·3HF with incomplete conversion, consider increasing the reaction temperature by refluxing in a solvent like 1,2-dichloroethane (B1671644) (DCE).[7] | |
| Difficulty in purifying the product from byproducts | The physical properties of the desired product and the elimination byproduct are very similar.[1] | Careful optimization of the reaction conditions to minimize byproduct formation is the best strategy. If separation is necessary, explore different chromatographic techniques or derivatization of the product or byproduct. |
Data on Selectivity
The choice of Xtalfluor reagent and promoter significantly impacts the ratio of the desired fluorinated product to the elimination byproduct.
| Fluorinating Agent | Promoter | Substrate | Product:Byproduct Ratio | Reference |
| Xtalfluor-E | Et₃N·2HF | 4-tert-butylcyclohexanone | 62:1 (gem-difluoride:vinyl fluoride) | [1] |
| Deoxo-Fluor | - | 4-tert-butylcyclohexanone | 5:1 | [1] |
| DAST | - | 4-tert-butylcyclohexanone | 2:1 | [1] |
| This compound | Et₃N·2HF | 2-hydroxy-2-methylpropanoate | 21:1 (fluoride:elimination product) | [1] |
Experimental Protocols
General Procedure for Deoxofluorination using this compound with Et₃N·3HF
-
To a cold (0 °C) solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 3.0 mL) under a nitrogen atmosphere, add Et₃N·3HF (2.0 mmol).
-
Add this compound (1.5 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a 5% aqueous NaHCO₃ solution.
-
Stir the mixture for 15 minutes.
-
Extract the product with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Note: For less reactive substrates, the reaction can be heated to reflux in DCE.[7]
Visual Guides
Logical Workflow for Minimizing Elimination Byproducts
Caption: Troubleshooting flowchart for selecting the optimal promoter to minimize elimination.
Proposed Deoxofluorination Mechanism with this compound
Caption: Simplified mechanism of deoxofluorination using this compound, highlighting the two-step process.[6]
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
- 6. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 7. manchesterorganics.com [manchesterorganics.com]
XtalFluor-M Deoxofluorination: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing deoxofluorination reactions using XtalFluor-M, focusing on reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a deoxofluorination reaction with this compound?
A1: For a new substrate, a good starting point is to use 1.5 equivalents of this compound with a promoter in a suitable solvent.[1][2] Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is often the recommended initial promoter.[3] The reaction can be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1]
Q2: How do I choose the right promoter for my this compound reaction?
A2: The choice of promoter is critical for reaction success and depends on the substrate's properties.[3][4]
-
For general substrates: Start with triethylamine trihydrofluoride (Et₃N·3HF).[3]
-
For acid-sensitive substrates: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a good choice as it is a non-nucleophilic strong base and can be used at ambient temperatures (20–25°C).[1][4]
-
If conversion is low with Et₃N·3HF: Switch to the more reactive triethylamine dihydrofluoride (Et₃N·2HF), which is a more nucleophilic fluoride (B91410) source.[2][3][5]
Q3: What is the optimal reaction temperature and time for my this compound reaction?
A3: The optimal temperature and time are highly dependent on the substrate and the chosen promoter.
-
With DBU as a promoter, reactions can often be run at ambient temperature (20–25°C).[4]
-
With Et₃N·3HF , mild heating to 40–50°C may be required for certain substrates.[4] For reactions that are sluggish at room temperature, heating to reflux in 1,2-dichloroethane (B1671644) (DCE) can improve conversion.[2]
-
Reactions involving sterically hindered substrates may necessitate extended reaction times, potentially from 8 to 12 hours, to achieve good yields.[4]
Q4: My reaction is slow or the conversion is low. What steps can I take to improve it?
A4: If you are experiencing low conversion, consider the following adjustments:
-
Switch to a more reactive promoter: If you are using Et₃N·3HF, changing to Et₃N·2HF can increase reactivity and improve conversion.[2][3]
-
Increase the reaction temperature: For reactions with Et₃N·3HF that are sluggish at room temperature, heating the reaction mixture to reflux in a solvent like 1,2-dichloroethane (DCE) can drive the reaction to completion.[2]
-
Check for moisture: this compound is sensitive to moisture, which can quench the reagent.[4] Ensure that your substrate, solvent, and glassware are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).
Q5: I am observing a significant amount of elimination byproducts. How can I minimize their formation?
A5: this compound is known to produce fewer elimination byproducts compared to reagents like DAST and Deoxo-Fluor.[2][6] However, if elimination is still an issue, you can try the following:
-
Use DBU as a promoter: DBU has been shown to be effective in reducing the formation of ether and sulfinate byproducts.[6]
-
Adjust the promoter system: In some cases, using Et₃N·3HF may result in less elimination than the more reactive Et₃N·2HF.[3]
Q6: Are there any solvents that are incompatible with this compound reactions?
A6: Yes, acetonitrile (B52724) has been found to be incompatible with this compound for the deoxofluorination of some alcohols, leading to the formation of acetamide (B32628) byproducts through a Ritter-type reaction.[1] Dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (DCE) are commonly used and recommended solvents.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive promoter | If using Et₃N·3HF, switch to the more reactive Et₃N·2HF.[2][3] |
| Reaction temperature is too low | For reactions with Et₃N·3HF, consider heating to reflux in DCE.[2] | |
| Presence of moisture | Ensure all reagents, solvents, and glassware are anhydrous.[4] | |
| Sterically hindered substrate | Increase the reaction time to 8-12 hours.[4] | |
| High Levels of Elimination Byproduct | Promoter choice | If using Et₃N·2HF, consider switching to Et₃N·3HF which can be less prone to causing elimination.[3] For some substrates, DBU can offer superior selectivity.[2] |
| Formation of Ether or Sulfinate Byproducts | Reaction with liberated amine | Use of DBU as a promoter can suppress the formation of these byproducts.[1] |
| Formation of Acetamide Byproduct | Use of acetonitrile as a solvent | Switch to a more suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deoxofluorination of various substrates with this compound.
| Substrate Type | Promoter | Solvent | Temperature | Time | Typical Yield |
| Primary/Secondary Alcohols | DBU | CH₂Cl₂ | Ambient | Varies | 85-98%[4] |
| Primary/Secondary Alcohols | Et₃N·3HF | CH₂Cl₂/DCE | RT to Reflux | 2-24 h | Good to high yields[1][2] |
| Tertiary Alcohols | DBU | CH₂Cl₂ | Ambient | 8-12 h | >75%[4] |
| Aldehydes/Ketones | Et₃N·3HF | CH₂Cl₂/DCE | RT to Reflux | 2-24 h | 78-92%[1][4] |
| Carboxylic Acids | - | Anhydrous | Varies | Varies | 90-95%[4] |
Experimental Protocols
General Procedure for Deoxofluorination using this compound with Et₃N·3HF in Dichloromethane
To a solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (3.0 mL) at room temperature are successively added this compound (1.5 mmol) and the substrate (1.0 mmol). The reaction mixture is stirred for the desired time (monitoring by TLC or LCMS). Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The resulting mixture is extracted twice with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by standard methods (e.g., column chromatography).[2]
General Procedure for Deoxofluorination using this compound with Et₃N·3HF in Refluxing Dichloroethane
To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature are added this compound (1.5 mmol) followed by the substrate (1.0 mmol). The reaction mixture is then heated to reflux. After the reaction is complete (typically 2 hours, monitored by TLC or LCMS), it is cooled to room temperature, quenched with a 5% aqueous sodium bicarbonate solution, and stirred for 15 minutes. The mixture is extracted twice with dichloromethane. The combined organic phases are dried, filtered, and concentrated, followed by purification of the crude product.[1]
General Procedure for Deoxofluorination using this compound with DBU
To a cold (0 °C) solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL) is added this compound (1.5 mmol). The reaction is stirred under a nitrogen atmosphere for 30 minutes at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The product is extracted twice with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material is purified by standard methods.[3]
Visualizations
Caption: General experimental workflow for a deoxofluorination reaction using this compound.
Caption: Troubleshooting decision tree for optimizing this compound reactions.
Caption: Promoter selection guide for this compound deoxofluorination reactions.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 5. Simpler fluorine chemistry [soci.org]
- 6. researchgate.net [researchgate.net]
XtalFluor-M Technical Support Center: Troubleshooting Solvent Incompatibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of XtalFluor-M, focusing on its incompatibility with acetonitrile (B52724) and protic solvents.
Frequently Asked Questions (FAQs)
Q1: Can I use acetonitrile as a solvent for deoxofluorination reactions with this compound?
A1: It is strongly advised against using acetonitrile as a solvent with this compound. Experiments have shown that this combination can lead to undesirable side reactions. Specifically, a Ritter-type reaction can occur between the carbocation intermediate, formed from the alcohol substrate, and the acetonitrile solvent. This results in the formation of an acetamide (B32628) byproduct as the major product, rather than the desired fluorinated compound.[1] In some cases, using acetonitrile can lead to an intractable mixture of products.[1]
Q2: What are the recommended solvents for use with this compound?
A2: Dichloromethane (B109758) (CH₂Cl₂) is a commonly recommended solvent for deoxofluorination reactions using this compound.[1][2] Other non-polar, aprotic solvents may also be suitable. It is crucial to ensure the solvent is anhydrous to prevent hydrolysis of the reagent.[2] While reactions in dichloromethane might proceed more slowly than in other solvents, it avoids the problematic side reactions seen with acetonitrile.[1]
Q3: Why are protic solvents, like alcohols and water, incompatible with this compound?
A3: Protic solvents are incompatible with this compound because they can react with the reagent, leading to its decomposition and reducing its fluorinating efficiency. Anhydrous conditions are mandatory to prevent hydrolysis of this compound.[2] The presence of water or other protic functional groups can consume the reagent and interfere with the desired deoxofluorination reaction.
Q4: My reaction with this compound is sluggish or not proceeding to completion. What could be the issue?
A4: While this compound is a powerful fluorinating agent, it often requires a promoter to achieve efficient conversion of alcohols and carbonyls.[1][3][4] If your reaction is not proceeding as expected, consider the following:
-
Addition of a Promoter: The use of promoters such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine (B128534) trihydrofluoride (Et₃N·3HF), or triethylamine dihydrofluoride (Et₃N·2HF) is often necessary to facilitate the fluoride (B91410) transfer.[1][2][3]
-
Reaction Temperature: While many reactions can be run at room temperature, some sterically hindered substrates may require gentle heating to proceed at a reasonable rate.[2][5]
-
Reagent Equivalents: Ensure you are using a sufficient excess of this compound and the promoter, typically 1.5 equivalents of each relative to the substrate.[1][4]
Q5: What are the safety advantages of using this compound over other fluorinating agents like DAST or Deoxo-Fluor?
A5: this compound offers significant safety advantages. It is a crystalline solid that is easier to handle than the often hazardous liquid reagents like DAST and Deoxo-Fluor.[1][3] A key benefit is that this compound does not generate highly corrosive and toxic hydrogen fluoride (HF) gas under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][3][6] Furthermore, thermal stability studies have shown that this compound has a higher decomposition temperature and lower exothermic heat release compared to DAST and Deoxo-Fluor, reducing the risk of thermal runaway.[1][2][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired fluorinated product; formation of acetamide byproduct. | Use of acetonitrile as the reaction solvent. | Switch to an aprotic, non-polar solvent such as dichloromethane (CH₂Cl₂).[1] |
| Reaction is slow or incomplete. | Absence or insufficient amount of a promoter. | Add a suitable promoter like DBU or Et₃N·3HF (typically 1.5 equivalents).[1][2][3] |
| Low reaction temperature for a sterically hindered substrate. | Gradually increase the reaction temperature. For some substrates, refluxing in a solvent like 1,2-dichloroethane (B1671644) may be necessary.[6] | |
| Formation of elimination byproducts (alkenes). | Reaction conditions are too harsh (e.g., high temperature or strong base). | Use a milder promoter like DBU for acid-sensitive substrates.[6] Lowering the reaction temperature can also disfavor elimination.[5] |
| Reagent appears to have decomposed. | Presence of moisture or other protic impurities in the reaction. | Ensure all reagents and solvents are strictly anhydrous. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5] |
Quantitative Data Summary
Thermal Stability Comparison of Deoxofluorinating Reagents
| Reagent | Decomposition Onset (°C) | ARC Onset (°C) | Exothermic Heat Release (-ΔH, J/g) |
| This compound | 126[2] | 141[6] | Lower than DAST and Deoxo-Fluor[6] |
| XtalFluor-E | 120[2] | 119[6] | 1260[1][4] |
| DAST | 65[2] | 60[6] | 1641[1][4] |
| Deoxo-Fluor | 90[2] | 60[6] | 1031[1][4] |
Data compiled from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.[1][2][4][6]
Experimental Protocols
General Procedure for Deoxofluorination of an Alcohol using this compound and DBU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add DBU (1.5 mmol, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.5 mmol, 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture for 15 minutes.
-
Extract the product with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Ritter reaction side pathway with acetonitrile.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
Xtalfluor-M Technical Support Center: Preventing Rearrangement Side Products
Welcome to the technical support center for Xtalfluor-M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound for deoxofluorination reactions, with a special focus on preventing unwanted rearrangement and elimination side products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other deoxofluorinating agents like DAST or Deoxo-Fluor?
A1: this compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable deoxofluorinating agent. Unlike DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which are hazardous liquids prone to exothermic decomposition, this compound is an easily handled solid with a significantly better safety profile. Its crystalline nature and higher decomposition temperature reduce the risks associated with handling and scale-up. Furthermore, this compound often provides higher selectivity and minimizes common side reactions like elimination and rearrangement that are frequently observed with DAST and Deoxo-Fluor.
Q2: How does this compound help in preventing rearrangement side products?
A2: Rearrangement reactions during deoxofluorination often proceed through a carbocationic intermediate (SN1-type mechanism). This compound, when used with an appropriate promoter, favors a more concerted SN2-type mechanism. This pathway avoids the formation of a discrete carbocation, thus minimizing the potential for Wagner-Meerwein, pinacol, or other types of skeletal rearrangements. The choice of a non-polar solvent like dichloromethane (B109758) (DCM) further disfavors the formation of charge-separated intermediates.
Q3: Is a promoter necessary for reactions with this compound?
A3: Yes, a promoter is crucial for the reactivity of this compound in deoxofluorination of alcohols and carbonyls. This compound on its own is a poor fluorinating agent. Promoters like triethylamine (B128534) trihydrofluoride (Et3N·3HF), triethylamine dihydrofluoride (Et3N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are required to facilitate the reaction.
Q4: Which promoter should I choose for my reaction?
A4: The choice of promoter can significantly impact the reaction outcome.
-
Et3N·3HF is a good starting point for many reactions.
-
Et3N·2HF is a more nucleophilic and less basic fluoride (B91410) source than Et3N·3HF and can be more effective for substrates where conversion is an issue.
-
DBU is a non-nucleophilic strong base and is an excellent choice for acid-sensitive substrates to suppress the formation of ether and sulfinate byproducts.
Q5: What is the recommended solvent for this compound reactions?
A5: Dichloromethane (CH2Cl2) is the most commonly recommended solvent. Acetonitrile (MeCN) should be avoided as it can lead to Ritter-type side reactions and often results in lower yields.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion | Inadequate promoter activity. | Switch to a more reactive promoter like Et3N·2HF. |
| Low reaction temperature. | For less reactive substrates, consider running the reaction at a higher temperature, for example, by refluxing in 1,2-dichloroethane (B1671644) (DCE). | |
| Moisture in the reaction. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of elimination side products | The reaction mechanism has some SN1 character. | Use DBU as the promoter, which can favor the SN2 pathway. |
| The substrate is highly prone to elimination. | Optimize reaction conditions by using a less basic fluoride source like Et3N·3HF and maintaining a low reaction temperature. | |
| Rearrangement of the carbon skeleton | Formation of a carbocationic intermediate. | Employ this compound with DBU in a non-polar solvent like DCM to strongly favor an SN2 mechanism. Ensure slow addition of the reagent at low temperature. |
| Formation of ether or sulfinate byproducts | Side reactions promoted by certain conditions. | Use DBU as the promoter, which is known to minimize the formation of these byproducts. |
Data Presentation
Table 1: Comparison of Product Ratios in the Deoxofluorination of 4-tert-Butylcyclohexanone
| Reagent | Fluoride:Alkene Ratio |
| Xtalfluor-E with Et3N·2HF | 62:1 |
| Deoxo-Fluor | 5:1 |
| DAST | 2:1 |
Data sourced from Couturier et al., J. Org. Chem. 2010, 75, 3401-3411.
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination of an Alcohol using this compound and Et3N·3HF
This protocol is a general starting point for the deoxofluorination of a primary or secondary alcohol.
-
To a stirred solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at 0 °C, add this compound (1.5 mmol).
-
Add the alcohol substrate (1.0 mmol) to the mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution (5 mL).
-
Stir the mixture for 15 minutes, then separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deoxofluorination of an Acid-Sensitive Alcohol using this compound and DBU
This protocol is suitable for substrates that are sensitive to acidic conditions and prone to side reactions.
-
To a stirred solution of the alcohol substrate (1.0 mmol) and DBU (1.5 mmol) in anhydrous dichloromethane (3.0 mL) under a nitrogen atmosphere at -78 °C, add this compound (1.5 mmol) portion-wise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution (5 mL).
-
Stir for 15 minutes and extract the mixture with dichloromethane (2 x 5 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: SN1 vs. SN2 pathways in deoxofluorination.
Caption: Troubleshooting workflow for this compound reactions.
Technical Support Center: Fluorination of Electron-Deficient Substrates with Xtalfluor-M
Welcome to the technical support center for the use of Xtalfluor-M in challenging fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the fluorination of electron-deficient substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorination of electron-deficient substrates using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Reduced nucleophilicity of the substrate: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) decrease the electron density of the substrate, making it less reactive towards fluorination.[1] | - Increase reaction temperature: Refluxing in a higher boiling point solvent like 1,2-dichloroethane (B1671644) (DCE) can provide the necessary energy to overcome the activation barrier. - Employ microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for less reactive substrates. - Optimize promoter and stoichiometry: Ensure the use of an appropriate promoter (e.g., Et₃N·3HF, Et₃N·2HF, or DBU) and consider increasing the equivalents of both this compound and the promoter. For secondary alcohols, Et₃N·2HF may be more effective than Et₃N·3HF.[2] |
| Incomplete Reaction | Insufficient activation of this compound: this compound requires a promoter to be an effective fluorinating agent for alcohols and carbonyls.[2][3] Incompatible solvent: Acetonitrile can sometimes lead to side reactions, such as the Ritter reaction, and may not be the optimal solvent.[2] | - Ensure anhydrous conditions: this compound is moisture-sensitive. Use anhydrous solvents and handle the reagent under an inert atmosphere. - Change the solvent: Dichloromethane (B109758) (DCM) is often a more suitable solvent than acetonitrile.[2] - Increase promoter concentration: For problematic substrates, a higher concentration of the promoter might be beneficial. |
| Formation of Side Products (e.g., Elimination) | Reaction conditions are too harsh: While higher temperatures can improve conversion, they can also lead to an increase in side reactions like elimination, especially with sensitive substrates. | - Use a milder promoter: DBU is a good choice for acid-sensitive substrates as it can minimize the formation of by-products.[3] - Optimize temperature and reaction time: Carefully monitor the reaction to find the optimal balance between conversion and selectivity. |
| Inconsistent Results | Variability in reagent quality or handling: The purity of reagents and solvents, as well as strict adherence to anhydrous conditions, is crucial for reproducible results. | - Use high-purity reagents and solvents. - Ensure consistent anhydrous technique. - Follow a standardized experimental protocol. |
Frequently Asked Questions (FAQs)
1. Why is the fluorination of my electron-deficient substrate with this compound so slow?
Electron-deficient substrates, such as those containing nitro, cyano, or ester groups, have reduced electron density at the reaction center. This makes them less nucleophilic and therefore less reactive towards the electrophilic fluorinating agent. Consequently, longer reaction times or more forcing conditions are often necessary to achieve good conversion.
2. What is the recommended promoter for fluorinating electron-deficient substrates?
The choice of promoter can be critical. While Et₃N·3HF is a good starting point, for substrates that are more difficult to fluorinate, the more nucleophilic Et₃N·2HF may provide better results.[2] For substrates that are sensitive to acidic conditions, DBU is often the preferred promoter.[3]
3. Can I use this compound without a promoter?
For the deoxofluorination of alcohols and carbonyls, this compound is generally ineffective without a promoter.[2][3] The promoter is necessary to facilitate the fluoride (B91410) transfer and complete the reaction.
4. What is the best solvent for these reactions?
Dichloromethane (DCM) is a commonly used and effective solvent for this compound fluorinations. Acetonitrile has been reported to be incompatible in some cases, leading to undesirable side reactions.[2] For higher temperature reactions, 1,2-dichloroethane (DCE) can be used.
5. How does this compound compare to DAST for fluorinating electron-deficient substrates?
While this compound offers significant advantages in terms of safety and handling over DAST, it is generally considered to be a milder fluorinating agent.[3][4] For particularly challenging, electron-deficient substrates, DAST may sometimes provide higher yields under milder conditions. However, the increased safety profile of this compound makes it a preferable choice whenever applicable.
6. Are there any specific safety precautions I should take when using this compound?
This compound is a crystalline solid that is more thermally stable and easier to handle than DAST or Deoxo-Fluor.[2][4] Unlike DAST, it does not generate corrosive HF gas upon contact with moisture.[2][3] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is also important to ensure all glassware is dry, as the reagent is moisture-sensitive.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the fluorination of various substrates with this compound. Note that yields for electron-deficient substrates are often lower and may require more forcing conditions compared to their electron-rich counterparts.
| Substrate Type | Example Substrate | Reagent/Promoter | Solvent | Conditions | Yield (%) | Reference |
| Electron-Rich Alcohol | 1-Phenylethanol | This compound / Et₃N·3HF | DCM | Room Temp, 1h | 95 | [2] |
| Electron-Deficient Carbonyl | 4-Carbethoxycyclohexanone | This compound / Et₃N·3HF | DCE | Reflux, 2h | 91 | [2] |
| Aliphatic Ketone | 4-tert-Butylcyclohexanone | Xtalfluor-E / Et₃N·2HF | DCM | Room Temp, 24h | 91 | [2] |
| Aromatic Carboxylic Acid | Benzoic Acid | This compound / DBU | DCM | Room Temp, 1h | >95 | [2] |
| Electron-Deficient Aromatic Aldehyde | 4-Nitrobenzaldehyde | Xtalfluor-E / Et₃N·3HF | No Solvent | Room Temp, 24h | 55 | [5] |
| Electron-Rich Aromatic Aldehyde | 4-Methoxybenzaldehyde | Xtalfluor-E / Et₃N·3HF | No Solvent | Room Temp, 24h | 87 | [5] |
Experimental Protocols
General Procedure for Deoxofluorination of an Alcohol with this compound and Et₃N·3HF
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (B128534) trihydrofluoride (2.0 mmol).
-
Add this compound (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Deoxofluorination of a Ketone with this compound and Et₃N·3HF at Elevated Temperature
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under a nitrogen atmosphere, add triethylamine trihydrofluoride (2.0 mmol).
-
Add this compound (1.5 mmol) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for the fluorination of electron-deficient substrates using this compound.
Caption: A decision-making diagram for troubleshooting low conversion in fluorination reactions.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simpler fluorine chemistry [soci.org]
- 5. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to handle moisture-sensitive Xtalfluor-M reactions
Welcome to the technical support center for Xtalfluor-M. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing deoxofluorination reactions using this reagent. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly those related to the moisture sensitivity of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A1: Low reactivity can stem from several factors. Firstly, this compound requires a promoter to be effective.[1] Ensure you are using an appropriate promoter such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[2][3] The choice of promoter can be critical; for instance, DBU is suitable for acid-sensitive substrates, while Et₃N·3HF may require mild heating.[2]
Secondly, the solvent choice significantly impacts reaction efficiency. Dichloromethane (B109758) (CH₂Cl₂) is generally the preferred solvent, showing high efficiency.[2] Solvents like acetonitrile (B52724) (MeCN) can be incompatible and may lead to side reactions, such as the formation of acetamide.[1]
Lastly, ensure that strict anhydrous conditions are maintained throughout the setup and reaction.[2] Trace amounts of water can hydrolyze this compound, rendering it inactive.
Q2: I am observing significant formation of elimination byproducts. How can I minimize this?
A2: The formation of elimination byproducts is a common issue in deoxofluorination reactions. While this compound is known to produce fewer elimination side products compared to reagents like DAST, optimization may still be necessary.[1][4] The choice of promoter and reaction conditions can influence selectivity. For instance, with certain substrates, using DBU as a promoter has been shown to provide greater selectivity against elimination compared to Et₃N·2HF.[1] It is recommended to screen different promoters and temperatures to find the optimal conditions for your specific substrate.
Q3: A white precipitate has formed in my reaction mixture. What is it and how should I proceed?
A3: The formation of a white precipitate can be due to the hydrolysis of this compound upon contact with moisture.[5] This underscores the critical need for anhydrous conditions. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[5] Solvents should be freshly dried and transferred via syringe or cannula.[5] If a precipitate forms, it is likely that the reagent has been at least partially quenched, which will negatively impact your reaction yield.
Q4: My syringe needle clogged while transferring a solution of this compound. Why did this happen?
A4: Clogging of syringe needles is often caused by the rapid hydrolysis of the moisture-sensitive reagent at the needle tip upon exposure to atmospheric moisture, leading to the formation of solid byproducts.[5] To prevent this, always work under a positive pressure of an inert gas and ensure your syringe is dry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages over other fluorinating agents like DAST?
A1: this compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline deoxofluorinating agent.[2] Its main advantages over traditional reagents like DAST and Deoxo-Fluor include its enhanced thermal stability, ease of handling as a solid, and improved safety profile.[1][6] It also does not generate corrosive hydrogen fluoride (B91410) (HF) under anhydrous conditions, making it compatible with standard borosilicate glassware.[1][4]
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry place, typically at -20°C, under an inert atmosphere to prevent degradation from moisture and heat.[5] The container should be tightly sealed. For frequent use, storing inside a desiccator or a glovebox is recommended.[5]
Q3: What promoters are compatible with this compound and how do I choose the right one?
A3: this compound's reactivity is dependent on the use of a promoter.[3] Common promoters include:
-
DBU: Effective for acid-sensitive substrates at ambient temperatures.[2]
-
Et₃N·3HF: A good starting point for many reactions.[6]
-
Et₃N·2HF: A more reactive promoter that can be beneficial if conversion with Et₃N·3HF is problematic.[1][6]
The optimal promoter will depend on the specific substrate and desired outcome. It is often necessary to screen different promoters to achieve the best results.[1]
Q4: Which solvents are recommended for this compound reactions?
A4: Dichloromethane (CH₂Cl₂) is the most commonly recommended and effective solvent for this compound reactions.[2] Tetrahydrofuran (THF) can also be used, though it may result in lower efficiency.[2] Acetonitrile has been shown to be incompatible in some cases.[1] It is crucial to use anhydrous solvents to prevent reagent hydrolysis.[2]
Q5: Is this compound sensitive to moisture?
A5: Yes, this compound is highly sensitive to moisture.[2] It readily hydrolyzes in the presence of water, which deactivates the reagent and can lead to poor reaction outcomes.[5] Therefore, all reactions must be carried out under strict anhydrous conditions.
Data Presentation
Table 1: Thermal Stability Comparison of Deoxofluorinating Reagents
| Reagent | Decomposition Onset (°C) | ARC Onset Temperature (°C) |
| This compound | 126 | 141 |
| Xtalfluor-E | 120 | 119 |
| DAST | 65 | 60 |
| Deoxo-Fluor | 90 | 60 |
Source: Accelerated Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) data.[2][6]
Table 2: Solvent and Promoter Effects on this compound Reactions
| Solvent | Promoter | Temperature (°C) | Typical Efficiency |
| Dichloromethane | DBU | 20–25 | 90–98% |
| Dichloromethane | Et₃N·3HF | 40–50 | High |
| THF | - | 66 (reflux) | 80–85% |
| Toluene | - | 111 (reflux) | 70–75% |
Source: Compiled from various studies.[2]
Experimental Protocols
General Protocol for Deoxofluorination of an Alcohol using this compound and DBU
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (3.0 mL) cooled in an appropriate bath, add DBU (1.5 mmol).
-
Reagent Addition: Add this compound (1.5 mmol) in one portion.
-
Reaction: Stir the mixture under a nitrogen atmosphere, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Stir the mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by standard methods, such as column chromatography.[6]
General Protocol for Deoxofluorination of a Carbonyl using this compound and Et₃N·3HF
-
Preparation: Ensure all glassware is rigorously dried and the system is under an inert atmosphere.
-
Reaction Setup: To a solution of triethylamine trihydrofluoride (2.0 mmol) in anhydrous dichloromethane (3.0 mL) at room temperature, add this compound (1.5 mmol).
-
Substrate Addition: Add the carbonyl compound (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress.
-
Quenching: Once the reaction is complete, quench with a 5% aqueous NaHCO₃ solution.
-
Work-up: Stir for 15 minutes, then extract the mixture twice with dichloromethane. Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material using appropriate techniques.[4][6]
Visualizations
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
Xtalfluor-M Technical Support Center: Navigating Steric Hindrance in Deoxofluorination Reactions
Welcome to the technical support center for Xtalfluor-M, a versatile and efficient deoxofluorinating agent. This resource is specifically designed for researchers, scientists, and drug development professionals to address the challenges associated with substrate steric hindrance during fluorination reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve your desired fluorinated products.
The Impact of Steric Hindrance on this compound Efficiency
This compound is a crystalline, thermally stable, and safer alternative to traditional deoxofluorinating reagents like DAST.[1][2] Its mechanism involves the activation of a carbon-oxygen bond by the reagent, followed by a nucleophilic attack of a fluoride (B91410) ion, which is typically delivered by a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[1] While this compound is effective for a broad range of substrates, its efficiency can be significantly impacted by the steric environment around the reaction center.
Generally, as steric hindrance increases from primary to secondary and further to tertiary alcohols, the reaction rates tend to decrease, and higher temperatures or longer reaction times may be necessary to achieve good conversion.[3] Furthermore, with highly hindered substrates, side reactions such as elimination can become more prevalent, leading to the formation of undesired byproducts.[1][4]
Quantitative Data on this compound Efficiency with Sterically Varied Alcohols
The following table summarizes the performance of this compound in the deoxofluorination of alcohols with varying degrees of steric hindrance. It is important to note that reaction conditions can be optimized to improve yields for more challenging substrates.
| Substrate Type | Example Substrate | Reagent/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Primary Alcohol | 3-Phenyl-1-propanol | This compound / Et₃N·3HF | CH₂Cl₂ | 0 to rt | 1 | 95 | High efficiency with unhindered primary alcohols.[1] |
| Secondary Alcohol | 1-Phenylethanol | This compound / Et₃N·3HF | CH₂Cl₂ | 0 to rt | 2 | 92 | Good yields are generally observed with secondary alcohols.[1] |
| Sterically Hindered Secondary Alcohol | Testosterone | This compound / Et₃N·3HF | DCM | 0 to 23 | - | 10 | A significant decrease in yield is observed for this sterically congested neopentyl-like secondary alcohol.[5] |
| Tertiary Alcohol | 2-Methyl-1-phenyl-2-propanol | This compound / DBU | CH₂Cl₂ | -78 to rt | 24 | 45 (Fluoride), 45 (Elimination) | Elimination is a major competing reaction for tertiary alcohols. The choice of promoter can influence the product ratio.[1] |
| Tertiary Alcohol | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | Xtalfluor-E / Et₃N·2HF | CH₂Cl₂ | 0 to rt | 24 | 34 (Fluoride), 18 (Elimination) | Demonstrates the feasibility of fluorinating tertiary alcohols, though elimination remains a significant side reaction.[1] |
Troubleshooting Guide for Sterically Hindered Substrates
Encountering difficulties with the fluorination of a sterically demanding substrate? This guide provides potential causes and recommended solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Reactivity: The steric bulk around the hydroxyl group hinders the approach of the this compound reagent and/or the fluoride nucleophile. | a. Increase Reaction Temperature: Gradually increase the temperature to provide more energy to overcome the activation barrier. Reactions can be heated to reflux in solvents like 1,2-dichloroethane (B1671644) (DCE).[3] b. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present. Reactions with hindered substrates may require up to 24 hours or longer.[1] c. Use a More Reactive Promoter: Switch from Et₃N·3HF to Et₃N·2HF, which is a more nucleophilic fluoride source.[1] |
| 2. Inappropriate Promoter: The chosen promoter may not be optimal for the specific substrate. | a. Screen Different Promoters: Test both amine hydrofluoride salts (e.g., Et₃N·3HF, Et₃N·2HF) and organic bases (e.g., DBU). DBU can be a good choice for acid-sensitive substrates.[1][3] | |
| Low Yield of Fluorinated Product with Significant Byproduct Formation | 1. Elimination Side Reactions: Sterically hindered secondary and tertiary alcohols are prone to elimination to form alkenes. | a. Optimize Promoter: DBU can sometimes favor substitution over elimination compared to Et₃N·nHF for certain substrates.[1] b. Lower Reaction Temperature: If conversion is acceptable at lower temperatures, this may reduce the rate of elimination relative to substitution. |
| 2. Ether Formation: The unreacted alcohol can act as a nucleophile and react with the activated substrate to form an ether byproduct.[1] | a. Ensure Slow Addition of Substrate: Adding the alcohol slowly to the mixture of this compound and promoter can help to maintain a low concentration of the free alcohol. b. Use of Excess Reagent: A slight excess of this compound and promoter may help to quickly convert the alcohol to the activated intermediate. | |
| Reaction is Sluggish or Stalls | 1. Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent. | a. Change Solvent: Consider switching to a different aprotic solvent in which all components are fully soluble (e.g., from CH₂Cl₂ to THF or DCE).[5] |
| 2. Moisture Contamination: this compound is sensitive to moisture, which can quench the reagent. | a. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
Troubleshooting Workflow
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 63517-33-9 | Benchchem [benchchem.com]
Validation & Comparative
XtalFluor-M vs. DAST: A Comprehensive Comparison of Reactivity and Safety for Deoxofluorination Reactions
For researchers, scientists, and drug development professionals, the choice of a fluorinating reagent is critical, balancing reaction efficiency with operational safety. This guide provides an in-depth, data-driven comparison of two prominent deoxofluorinating agents: XtalFluor-M and Diethylaminosulfur Trifluoride (DAST).
This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a safer alternative to the traditionally used DAST. While both reagents are effective in converting alcohols and carbonyls to their corresponding fluorinated analogues, their distinct physical properties and thermal stabilities set them apart. This compound is a crystalline solid that is easier and safer to handle than DAST, a thermally unstable liquid.[1][2][3] This fundamental difference has significant implications for laboratory safety and scalability in industrial applications.[4]
Reactivity and Reaction Efficiency
Both this compound and DAST are potent deoxofluorinating agents, but their reactivity profiles can differ depending on the substrate and reaction conditions. DAST is a versatile and well-established reagent for the direct deoxofluorination of a wide array of alcohols and carbonyl compounds.[5][6] However, its high reactivity can sometimes lead to undesirable side reactions such as elimination or rearrangement.[4]
This compound often requires the use of a promoter, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to achieve optimal reactivity.[2][4][7][8][9] This requirement for a co-activator allows for more controlled and selective fluorinations, often resulting in higher yields of the desired product with fewer byproducts.[7][8][9][10] For instance, in the fluorination of 4-(Boc-amino)cyclohexanone, using this compound with Et₃N·3HF resulted in a significantly higher selectivity (5.1:1) compared to what is typically observed with DAST.[7]
It is important to note that for certain substrates, DAST may provide higher yields. For example, in carbamoyl (B1232498) fluoride (B91410) synthesis, DAST has been reported to achieve a 99% yield, while this compound with an additive yielded 60%.[4] However, this compound's ability to avoid common side reactions often makes it the preferred reagent.[4]
Table 1: Comparison of Reaction Efficiency
| Substrate | Reagent | Promoter/Additive | Yield (%) | Conditions | Reference |
| Geraniol | This compound | DBU | 88 | CH₂Cl₂, rt | [4] |
| 3-Phenylpropanol | This compound | - | 19 | MeCN, 1.5 h | [4] |
| 3-Phenylpropanol | XtalFluor-E | - | 32 | MeCN, 1.5 h | [4] |
| Lactol precursor | This compound | - | 93 | Not specified | [4] |
| 4-(Boc-amino)cyclohexanone | This compound | Et₃N·3HF | - (5.1:1 selectivity) | refluxing DCE | [7] |
| 4-(Boc-amino)cyclohexanone | DAST | - | - (1:1 selectivity reported) | Not specified | [7] |
| 4-tert-butylcyclohexanone | XtalFluor-E | Et₃N·2HF | 91 (62:1 selectivity) | Not specified | [7] |
| 4-tert-butylcyclohexanone | DAST | - | - (2:1 selectivity reported) | Not specified | [7] |
| Carbamoyl substrate | DAST | - | 99 | Not specified | [4] |
| Carbamoyl substrate | This compound | 3HF·Et₃N | 60 | Not specified | [4] |
Safety Profile: A Decisive Advantage for this compound
The most significant distinction between this compound and DAST lies in their safety profiles. DAST is a thermally unstable liquid that can decompose explosively, especially at temperatures above 50 °C.[10][11] Its handling requires stringent temperature control and precautions to avoid moisture, as it reacts with water to produce highly corrosive and toxic hydrogen fluoride (HF) gas.[10][12] This reaction also poses a risk of etching standard borosilicate glassware.[2][13]
In stark contrast, this compound is a crystalline solid with significantly enhanced thermal stability.[1][2][3][4] Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies have demonstrated that this compound has a much higher onset temperature for self-accelerated decomposition compared to DAST.[1][7] This superior thermal stability provides a significantly larger safety margin during handling, storage, and reaction scale-up.[1][10] Furthermore, this compound does not generate free HF, making it compatible with standard laboratory glassware and reducing the risk of exposure to this hazardous substance.[1][2][13]
Table 2: Thermal Stability Data
| Reagent | Form | Decomposition Onset (°C) (DSC) | Onset of Self-Accelerated Decomposition (°C) (ARC) | Heat of Decomposition (J/g) | Reference |
| This compound | Crystalline Solid | 126 | 141 | -661 (for XtalFluor-E) | [1][4][7][10] |
| DAST | Liquid | 65 | 60 | -1700 | [1][4][7][10] |
Experimental Protocols
General Procedure for Deoxofluorination using this compound
A typical procedure involves the use of a promoter to activate the this compound.
-
To a solution of the alcohol or carbonyl substrate (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add the promoter (e.g., DBU, 1.5 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add this compound (1.5 mmol) portion-wise to the stirred solution.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.[1]
General Procedure for Deoxofluorination using DAST
Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
-
Dissolve the alcohol or carbonyl substrate (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂) in a plastic or Teflon reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C for alcohols).[5]
-
Slowly add DAST (1.1-1.5 mmol) dropwise to the stirred solution. A color change is often observed.
-
Allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.
-
Monitor the reaction progress.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Caution: This quenching process can be exothermic and may release HF gas.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
Visualizing the Workflow and Safety Comparison
To further illustrate the key aspects of using these reagents, the following diagrams depict a generalized experimental workflow for deoxofluorination and a conceptual comparison of the safety profiles.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluorination Reagents: XtalFluor-M vs. Deoxo-Fluor in Alcohol Deoxyfluorination
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating the properties of parent compounds. The deoxyfluorination of alcohols stands as a cornerstone transformation in this endeavor. This guide provides a comprehensive comparison of two prominent deoxyfluorinating agents: XtalFluor-M and Deoxo-Fluor, offering insights into their performance, safety, and operational handling, supported by experimental data.
Executive Summary
This compound and Deoxo-Fluor are both effective reagents for the conversion of alcohols to alkyl fluorides. However, they present significant differences in their physical properties, safety profiles, and reaction conditions. This compound, a crystalline solid, is lauded for its enhanced thermal stability and ease of handling, whereas Deoxo-Fluor, a liquid, is a powerful but more hazardous reagent.[1][2][3][4] Notably, this compound often requires the use of a promoter to achieve high reactivity, a factor that allows for tunable reaction conditions.[2][3][5] This guide will delve into these differences, providing the necessary data for an informed selection of the optimal reagent for your specific synthetic needs.
Performance Comparison: this compound vs. Deoxo-Fluor
The choice between this compound and Deoxo-Fluor often hinges on a balance of reactivity, selectivity, and safety. The following tables summarize the key performance indicators for each reagent.
Table 1: General Properties and Safety Profile
| Feature | This compound | Deoxo-Fluor |
| Physical State | Crystalline Solid[1][2][3][4] | Liquid[6] |
| Thermal Stability | High, with a higher decomposition temperature.[1][7] | Lower thermal stability compared to this compound.[6] |
| Handling | Easier and safer to handle as a solid.[1][2][3][4] | Liquid, requires more careful handling due to its reactivity and potential for HF release upon contact with moisture.[8] |
| Generation of HF | Does not generate free HF, compatible with standard borosilicate glassware.[2][3][4] | Can release corrosive HF, especially in the presence of moisture.[8] |
| Promoter Required | Often requires a promoter (e.g., Et₃N·3HF, Et₃N·2HF, or DBU).[2][3][5] | Typically used directly without a promoter. |
Table 2: Performance in Alcohol Fluorination
While a direct, comprehensive side-by-side comparison across a wide range of identical substrates is not available in a single source, the following table compiles representative data from various studies to illustrate the typical performance.
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Elimination Side Products | Reference |
| Primary Alcohols | This compound | with Promoter (e.g., Et₃N·3HF) | Generally high | Low | [2][5] |
| Deoxo-Fluor | Neat or in DCM | 60-90 | Can be significant depending on substrate | [9] | |
| Secondary Alcohols | This compound | with Promoter (e.g., Et₃N·2HF) | Good to high | Generally low | [5] |
| Deoxo-Fluor | Neat or in DCM | 50-80 | Often observed | [10] | |
| Tertiary Alcohols | This compound | with Promoter (e.g., DBU) | Moderate to good | Can be competitive | [5] |
| Deoxo-Fluor | Neat or in DCM | Variable, often with significant elimination | Major side reaction | [10] | |
| Acid-Sensitive Substrates | This compound | with DBU as promoter | Preferred | Minimized | [5] |
| Deoxo-Fluor | Can lead to decomposition or side reactions |
Note: Yields are highly substrate-dependent and the conditions listed are general. Optimization is often necessary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are general procedures for alcohol fluorination using this compound and Deoxo-Fluor.
General Experimental Protocol for Alcohol Fluorination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Promoter (e.g., Triethylamine trihydrofluoride (Et₃N·3HF), 2.0 mmol, 2.0 equiv, or DBU, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)), 5-10 mL
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Add the promoter to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound in one portion.
-
The reaction mixture is stirred at the appropriate temperature (ranging from 0 °C to reflux, depending on the substrate and promoter) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Alcohol Fluorination using Deoxo-Fluor
This protocol is a general guideline and requires careful handling of the reagent in a fume hood.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Deoxo-Fluor (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM), 5-10 mL
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-16 hours, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.[8]
-
The layers are separated, and the aqueous layer is extracted with DCM.[8]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.[8]
-
The crude product is purified by column chromatography on silica gel.
Reaction Mechanisms
The deoxyfluorination of alcohols by both this compound and Deoxo-Fluor is generally believed to proceed through an Sₙ2-type mechanism, involving the activation of the hydroxyl group followed by nucleophilic attack by a fluoride (B91410) ion.
Caption: Generalized Sₙ2-type mechanisms for alcohol fluorination.
Experimental Workflow
The general workflow for a typical deoxyfluorination experiment is outlined below. Adherence to safety protocols, particularly when working with Deoxo-Fluor, is paramount.
Caption: A typical experimental workflow for alcohol deoxyfluorination.
Conclusion
Both this compound and Deoxo-Fluor are valuable reagents in the synthetic chemist's toolbox for the deoxyfluorination of alcohols. This compound offers significant advantages in terms of safety, stability, and ease of handling, making it an attractive option for a wide range of applications, especially in process development and scale-up.[1][2][3][4] Its performance, particularly in minimizing elimination byproducts, is a notable feature.[2][5] Deoxo-Fluor, while a more hazardous reagent, remains a powerful and effective choice for many transformations. The selection between the two will ultimately be guided by the specific requirements of the substrate, the scale of the reaction, and the safety infrastructure available. For reactions involving sensitive functional groups or where the formation of elimination byproducts is a major concern, this compound, with the appropriate choice of promoter, often emerges as the superior choice.
References
- 1. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Deoxyfluorination: Xtalfluor-M vs. Other Fluorinating Agents
For researchers, scientists, and drug development professionals, the precise introduction of fluorine atoms into molecules is a pivotal strategy to enhance pharmacokinetic and physicochemical properties. Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a cornerstone of this practice. However, the choice of fluorinating agent is critical, as it dictates reaction efficiency, substrate scope, and, most importantly, selectivity. This guide provides an in-depth comparison of Xtalfluor-M with other common fluorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
Executive Summary
This compound (morpholinodifluorosulfinium tetrafluoroborate) is a crystalline, thermally stable, and easy-to-handle deoxyfluorinating agent that has emerged as a superior alternative to classical reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3] The key advantage of this compound lies in its remarkable selectivity, significantly minimizing the formation of undesired elimination byproducts that often plague reactions with DAST and Deoxo-Fluor.[2][3][4] This enhanced selectivity is attributed to its mechanism of action, which avoids the generation of free hydrogen fluoride (B91410) (HF).[2]
Selectivity in Deoxyfluorination: A Data-Driven Comparison
The true measure of a fluorinating agent's utility lies in its ability to selectively deliver a fluorine atom to the target functional group while minimizing side reactions. In this regard, this compound and its analogue, Xtalfluor-E, consistently outperform DAST and Deoxo-Fluor, particularly in reactions prone to elimination.
Deoxyfluorination of Ketones
Quantitative data from the deoxyfluorination of various ketone substrates clearly demonstrates the superior selectivity of Xtalfluor reagents. The formation of vinyl fluoride byproducts, a common issue with DAST and Deoxo-Fluor, is significantly suppressed when using this compound or Xtalfluor-E in conjunction with a promoter like triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[5]
| Substrate | Reagent/Promoter | Product | Fluorinated Product : Elimination Byproduct Ratio | Isolated Yield (%) |
| 4-tert-Butylcyclohexanone | Xtalfluor-E / Et₃N·2HF | 1-tert-Butyl-4,4-difluorocyclohexane | 62 : 1 | 91 |
| Deoxo-Fluor | 5 : 1 | - | ||
| DAST | 2 : 1 | - | ||
| Ethyl 4-oxocyclohexanecarboxylate (B1232831) | This compound / Et₃N·3HF | Ethyl 4,4-difluorocyclohexanecarboxylate | 15 : 1 | - |
| Xtalfluor-E / Et₃N·3HF | 13 : 1 | - | ||
| DAST | 1 : 1 | 71[6] | ||
| 4-(Boc-amino)cyclohexanone | Xtalfluor-E / Et₃N·3HF (in refluxing DCE) | tert-Butyl (4,4-difluorocyclohexyl)carbamate | 5.1 : 1 | - |
| Xtalfluor-E / Et₃N·2HF | 1.8 : 1 | - | ||
| Cyclohexane-1,4-dione mono(ethylene glycol) acetal | This compound | 1,4-Dioxaspiro[4.5]decan-8-one | 9 : 1 | - |
| Deoxo-Fluor | 0.8 : 1 | - |
Data compiled from L'Heureux, A. et al. J. Org. Chem. 2010, 75, 3401-3411, unless otherwise cited.[5]
Deoxyfluorination of Alcohols
While comprehensive quantitative tables for alcohol deoxyfluorination are less common in single literature sources, the qualitative evidence strongly supports the higher selectivity of this compound. Reactions with DAST and Deoxo-Fluor are often complicated by elimination, especially with secondary and tertiary alcohols, leading to complex product mixtures and reduced yields of the desired alkyl fluoride.[7] Xtalfluor reagents, in contrast, provide significantly cleaner reactions with less elimination.[2][3]
For instance, in the synthesis of complex molecules like testosterone, DAST can lead to multiple unidentified side products, whereas more modern reagents show improved performance.[8] The choice of promoter for Xtalfluor reagents can also be tuned to optimize selectivity. For example, Et₃N·3HF generally provides less elimination byproduct than the more reactive Et₃N·2HF.[5]
Mechanism of Action: The Key to Selectivity
The superior selectivity of this compound can be understood by examining its mechanism of action. Unlike DAST, which can generate corrosive and reactive HF in the presence of moisture, Xtalfluor reagents do not release free HF under anhydrous conditions.[2] The reaction proceeds through the activation of the carbon-oxygen bond by the Xtalfluor reagent. The fluoride ion is then delivered from a promoter, such as Et₃N·3HF or DBU, in a controlled manner. This two-component system allows for a more controlled and selective fluorination process, minimizing the likelihood of elimination and other side reactions.
Caption: Generalized reaction pathway for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for deoxyfluorination using this compound and DAST.
General Procedure for Deoxyfluorination of a Ketone using this compound
This protocol is adapted from the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate.[5]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 mmol)
-
This compound (1.5 mmol)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (1.0 mmol)
-
1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)
-
5% aqueous sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add this compound (1.5 mmol) followed by ethyl 4-oxocyclohexanecarboxylate (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Extract the mixture twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Deoxyfluorination of a Ketone using DAST
This protocol is a general procedure for the synthesis of gem-difluorides from ketones.[6]
Materials:
-
Ketone substrate (e.g., Ethyl 4-oxocyclohexanecarboxylate) (1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DAST (1.1-1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision-Making Workflow for Reagent Selection
Choosing the appropriate deoxyfluorinating agent is a critical step that depends on the substrate, desired selectivity, and safety considerations. The following flowchart provides a guide for this selection process.
Caption: Decision-making guide for fluorinating agent selection.
Conclusion
This compound presents a significant advancement in deoxyfluorination chemistry, offering superior selectivity, enhanced safety, and greater ease of handling compared to traditional reagents like DAST and Deoxo-Fluor. The data clearly indicates a marked reduction in elimination byproducts, leading to cleaner reactions, simpler purifications, and often higher yields of the desired fluorinated products. For researchers in drug discovery and development, where the precise and clean introduction of fluorine is paramount, this compound is an invaluable tool that can accelerate the synthesis of novel and improved molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Xtalfluor-M vs. Traditional Deoxofluorinating Reagents
For researchers, scientists, and professionals in drug development, the selection of a fluorinating reagent is a critical decision that impacts reaction efficiency, safety, and overall cost. This guide provides a comprehensive cost-benefit analysis of Xtalfluor-M compared to traditional deoxofluorinating reagents, primarily Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in making an informed choice.
Executive Summary
This compound emerges as a compelling alternative to traditional reagents like DAST and Deoxo-Fluor, offering significant advantages in safety and handling without compromising on efficiency for a wide range of substrates. Its crystalline nature and enhanced thermal stability reduce the risks associated with the hazardous and thermally sensitive traditional reagents. While a direct price-per-gram comparison can be complex and subject to market fluctuations, the cost-benefit analysis extends beyond the initial purchase price to include savings from simplified handling procedures, reduced need for specialized equipment, and potentially fewer side reactions, leading to higher overall process efficiency.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound, DAST, and Deoxo-Fluor.
Table 1: Physical and Safety Properties
| Property | This compound | DAST | Deoxo-Fluor |
| Physical Form | Crystalline solid[1][2] | Liquid | Liquid |
| Melting Point | 117-126 °C[3] | N/A | N/A |
| Decomposition Onset | 141 °C (ARC)[4] | ~60 °C (ARC)[4] | ~60 °C (ARC)[4] |
| Hazard Profile | Toxic, Corrosive | Highly toxic, corrosive, potentially explosive, moisture-sensitive[1] | Toxic, corrosive, moisture-sensitive |
| Handling | Amenable to short-term handling in air[2] | Requires stringent anhydrous and inert atmosphere conditions; specialized equipment recommended[5][6] | Requires anhydrous conditions |
| HF Generation | Does not generate free HF under anhydrous conditions[2][7] | Can generate HF upon contact with moisture[6] | Can generate HF upon contact with moisture |
Table 2: Performance and Reaction Conditions
| Parameter | This compound | DAST | Deoxo-Fluor |
| Typical Reaction Temp. | 20-50 °C (with promoter)[1] | -78 °C to room temperature[5] | Varies, often similar to DAST |
| Promoter Required | Yes (e.g., DBU, Et₃N·3HF)[1][7][8] | No | No |
| Selectivity | Generally higher, with fewer elimination byproducts[7][8] | Prone to elimination and rearrangement side reactions[1] | Similar to DAST, can cause side reactions |
| Substrate Scope | Broad: alcohols, aldehydes, ketones, carboxylic acids, sulfoxides[1][2] | Broad, but can be limited by substrate sensitivity to harsh conditions[5] | Broad, similar to DAST |
| Yield (Carbamoyl Fluoride) | 60% (with 3HF·Et₃N)[3] | 99%[3] | N/A |
| Yield (gem-difluoride from ketone) | 91% (62:1 selectivity)[5] | Lower selectivity (2:1 ratio)[5] | Lower selectivity (5:1 ratio)[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
General Procedure for Deoxofluorination of an Alcohol using this compound
-
Preparation: To a solution of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF, 1.0 mmol) in an anhydrous solvent like 1,2-dichloroethane (B1671644) (2.0 mL), add this compound (1.5 mmol).
-
Reaction: Add the alcohol substrate (1.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Quenching: Upon completion, cool the reaction to room temperature and quench with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stir the mixture for 15 minutes and then extract the product with dichloromethane (B109758) (CH₂Cl₂) twice.
-
Work-up: Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product by standard methods (e.g., column chromatography)[4].
General Procedure for Deoxofluorination of an Alcohol using DAST
-
Preparation: In a fume hood, dissolve the alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in anhydrous dichloromethane (2.8 mL) under an inert atmosphere (e.g., Argon).
-
Reaction: Cool the solution and add DAST (1.1 mmol) dropwise.
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Carefully add ice water (3 mL) to the reaction mixture.
-
Extraction: Extract the product with dichloromethane (3 x 5 mL).
-
Work-up: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography[6][9].
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of these fluorinating reagents.
Caption: Comparative experimental workflows for fluorination.
Caption: Simplified reaction mechanisms.
Cost-Benefit Analysis
A direct cost comparison based on list prices can be misleading, as the true cost of a reagent is a function of its price, efficiency, and the associated handling and safety expenses.
-
Reagent Cost: While pricing is variable, the synthesis of this compound is described as more cost-efficient as it avoids the hazardous distillation required for DAST, which is a major cost contributor to the latter[5][6]. This suggests that even if the shelf price is comparable, the production cost is lower, which can translate to better pricing for bulk purchases.
-
Safety and Handling Costs: DAST and Deoxo-Fluor are hazardous liquids prone to exothermic decomposition, necessitating strict temperature control and specialized handling equipment[1][3]. This compound's crystalline form and higher thermal stability significantly reduce these risks and associated costs, such as the need for specialized reactors and extensive personal protective equipment[1]. Furthermore, Xtalfluor reagents do not generate highly corrosive free HF, allowing for their use in standard borosilicate glass vessels[7][8][10].
-
Process Efficiency and Waste Reduction: this compound often provides higher selectivity and fewer elimination byproducts compared to DAST and Deoxo-Fluor[7][8]. This can lead to higher isolated yields of the desired product, simplifying purification and reducing waste. The reduced need for extensive purification can significantly lower solvent consumption and labor costs, especially at an industrial scale.
-
Substrate Compatibility: For acid-sensitive substrates, this compound, when used with a non-acidic promoter like DBU, can offer a milder reaction environment, potentially preventing substrate degradation and improving overall yield and purity[1].
Conclusion
This compound presents a modern, safer, and often more efficient alternative to traditional deoxofluorinating reagents. While DAST may offer higher yields in specific cases, such as carbamoyl (B1232498) fluoride (B91410) synthesis, the overall benefits of this compound in terms of safety, handling, and selectivity make it a superior choice for a wide range of applications in pharmaceutical and agrochemical research and development. The reduction in hidden costs associated with hazardous material management and process optimization often outweighs any potential differences in the initial purchase price, making this compound a more cost-effective solution in the long run.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Aldrich this compound 250 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 202289-38-1 | 8132-3-01 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 8. alkalisci.com [alkalisci.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. 202289-38-1 Cas No. | Deoxo Fluor, 50% solution in THF | Apollo [store.apolloscientific.co.uk]
A Researcher's Guide to Characterizing Deoxofluorination Reaction Products with Xtalfluor-M and its Alternatives
For researchers, scientists, and drug development professionals, the introduction of fluorine atoms into organic molecules is a critical step in enhancing pharmacological properties. Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogs, is a cornerstone of this process. This guide provides a comprehensive comparison of Xtalfluor-M, a modern fluorinating agent, with traditional reagents like DAST (diethylaminosulfur trifluoride), focusing on the spectroscopic characterization of the resulting products.
This compound has emerged as a safer and more selective alternative to classical deoxofluorinating agents. It is a crystalline solid with enhanced thermal stability, offering advantages in handling and safety.[1] Moreover, reactions with this compound, often in the presence of a promoter like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), typically result in fewer elimination byproducts compared to reactions with DAST or Deoxo-Fluor.
This guide presents a detailed analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for key classes of fluorinated compounds obtained through deoxofluorination. By understanding the characteristic spectral signatures, researchers can effectively identify and characterize their reaction products.
Spectroscopic Data for Key Product Classes
The following tables summarize typical spectroscopic data for alkyl fluorides, gem-difluoroalkanes, and acyl fluorides, the primary products of deoxofluorination reactions. This data serves as a reference for identifying these compounds in a reaction mixture.
Table 1: Typical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for Fluorinated Compounds
| Compound Class | Functional Group | Typical ¹H NMR (ppm) | Typical ¹³C NMR (ppm) | Typical ¹⁹F NMR (ppm vs. CFCl₃) |
| Alkyl Fluoride (B91410) | R-CH -F | 4.0 - 5.0 (multiplet, large ¹JHF) | 80 - 90 (doublet, large ¹JCF) | -150 to -230 |
| gem-Difluoroalkane | R-CF₂ -R' | 3.0 - 4.0 (triplet, ²JHF) | 110 - 130 (triplet, ¹JCF) | -80 to -120 |
| Acyl Fluoride | R-C(=O)F | - | 155 - 165 (doublet, ¹JCF) | +20 to +50 |
Table 2: Typical IR Absorption Frequencies for Fluorinated Compounds
| Compound Class | Bond | Typical Absorption Range (cm⁻¹) | Intensity |
| Alkyl Fluoride | C-F stretch | 1000 - 1400 | Strong |
| gem-Difluoroalkane | C-F stretch | 1050 - 1150 (asymmetric & symmetric) | Strong |
| Acyl Fluoride | C=O stretch | 1815 - 1850 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Comparative Analysis of Model Reactions
To illustrate the practical application of this data, we will compare the spectroscopic outcomes of three common deoxofluorination reactions using this compound and a traditional alternative, DAST.
Deoxofluorination of a Secondary Alcohol: Cyclohexanol (B46403) to Fluorocyclohexane (B1294287)
The conversion of cyclohexanol to fluorocyclohexane is a standard test for deoxofluorinating reagents. While both this compound and DAST can effect this transformation, the reaction conditions and byproduct profiles often differ.
Experimental Workflow: Deoxofluorination of Alcohols
General workflow for the deoxofluorination of an alcohol.
Table 3: Spectroscopic Data for Fluorocyclohexane
| Reagent | Yield | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ¹⁹F NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| This compound | High | 4.65 (dtt, 1H, J=49.0, 8.5, 4.5 Hz), 1.2-2.0 (m, 10H) | 90.5 (d, J=168 Hz), 31.5 (d, J=19 Hz), 25.0, 23.5 (d, J=10 Hz) | -179.5 | ~1070 (C-F) |
| DAST | Moderate to High | 4.65 (dtt, 1H, J=49.0, 8.5, 4.5 Hz), 1.2-2.0 (m, 10H) | 90.5 (d, J=168 Hz), 31.5 (d, J=19 Hz), 25.0, 23.5 (d, J=10 Hz) | -179.5 | ~1070 (C-F) |
Note: Spectroscopic data for the product is identical regardless of the reagent used. However, reactions with DAST are more prone to forming cyclohexene (B86901) as a byproduct, which would be observable in the NMR spectra (alkene protons ~5.6 ppm).
Deoxofluorination of a Ketone: 4-tert-Butylcyclohexanone to 1,1-Difluoro-4-tert-butylcyclohexane
The geminal difluorination of ketones is another important application. This compound is reported to provide higher selectivity and yields for this transformation compared to DAST, with significantly fewer elimination byproducts.
Table 4: Spectroscopic Data for 1,1-Difluoro-4-tert-butylcyclohexane
| Reagent | Yield | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ¹⁹F NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| This compound | High | 1.0-2.2 (m, 9H), 0.88 (s, 9H) | 124.5 (t, J=238 Hz), 47.5, 32.3, 27.6, 24.1 (t, J=9 Hz) | -95.2 | ~1100 (C-F) |
| DAST | Lower | 1.0-2.2 (m, 9H), 0.88 (s, 9H) | 124.5 (t, J=238 Hz), 47.5, 32.3, 27.6, 24.1 (t, J=9 Hz) | -95.2 | ~1100 (C-F) |
Note: The primary difference in the outcome of this reaction is the yield and the amount of the vinyl fluoride elimination byproduct, which can be identified by characteristic signals in the ¹H and ¹⁹F NMR spectra.
Deoxofluorination of a Carboxylic Acid: Benzoic Acid to Benzoyl Fluoride
The conversion of carboxylic acids to acyl fluorides is a useful transformation for subsequent derivatization.
Table 5: Spectroscopic Data for Benzoyl Fluoride
| Reagent | Yield | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | ¹⁹F NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| This compound | High | 8.2 (d, 2H), 7.7 (t, 1H), 7.5 (t, 2H) | 162.5 (d, J=350 Hz), 135.0, 131.0, 129.0 | +22.5 | ~1820 (C=O), ~1050 (C-F) |
| DAST | Good | 8.2 (d, 2H), 7.7 (t, 1H), 7.5 (t, 2H) | 162.5 (d, J=350 Hz), 135.0, 131.0, 129.0 | +22.5 | ~1820 (C=O), ~1050 (C-F) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the deoxofluorination of an alcohol using this compound and DAST.
Protocol 1: Deoxofluorination of an Alcohol using this compound
-
To a stirred solution of the alcohol (1.0 mmol) and a promoter such as DBU (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under a nitrogen atmosphere, add this compound (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deoxofluorination of an Alcohol using DAST
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere, add DAST (1.1 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of deoxofluorinating agent can significantly impact the outcome of a reaction in terms of yield, purity, and safety. This compound presents a compelling case as a modern alternative to traditional reagents like DAST, offering improved safety and selectivity. The spectroscopic data and protocols provided in this guide will aid researchers in effectively characterizing the products of these important transformations, facilitating the advancement of drug discovery and development. By carefully analyzing the NMR and IR spectra, scientists can confirm the identity of their desired fluorinated products and assess the success of their synthetic efforts.
References
Xtalfluor-M: A Researcher's Guide to Deoxofluorination Protocols and Yields
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the selection of an appropriate and safe fluorinating agent is critical. Xtalfluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a valuable crystalline, thermally stable, and easy-to-handle alternative to traditional deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.[1][2][3] This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed protocols for its use in common deoxofluorination reactions.
A significant advantage of this compound and its analogue, Xtalfluor-E, is their enhanced safety profile. Unlike DAST and Deoxo-Fluor, which can decompose exothermically at elevated temperatures, Xtalfluor reagents exhibit greater thermal stability.[4] They also do not generate corrosive hydrogen fluoride (B91410) (HF) as a byproduct, allowing for their use in standard borosilicate glass vessels.[1][3]
Performance Comparison: this compound vs. DAST and Deoxo-Fluor
This compound often provides superior selectivity and comparable or higher yields in deoxofluorination reactions compared to DAST and Deoxo-Fluor, with a notable reduction in elimination side products.[1][3] For instance, in the fluorination of ethyl 4-oxocyclohexanecarboxylate, this compound demonstrates a significantly higher selectivity (15:1) for the desired gem-difluoride compared to DAST (1:1).[1] Similarly, for the gem-difluorination of 4-tert-butylcyclohexanone, Xtalfluor-E (a closely related reagent) with a promoter gives a 62:1 ratio of gem-difluoride to vinyl fluoride, a substantial improvement over the ratios observed with Deoxo-Fluor (5:1) and DAST (2:1).[1]
Experimental Protocols and Yields
This compound is effective for the deoxofluorination of a wide range of substrates, including alcohols, aldehydes, ketones, and carboxylic acids.[2][5] Optimal performance is typically achieved with the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
Deoxofluorination of Alcohols
This compound, in the presence of a promoter, efficiently converts primary and secondary alcohols to their corresponding alkyl fluorides. The choice of promoter can influence the selectivity between substitution and elimination.
General Protocol for Deoxofluorination of Alcohols: To a solution of the alcohol (1.0 mmol) and the promoter (e.g., DBU, 1.5 mmol) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at 0 °C is added this compound (1.5 mmol). The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Table 1: Deoxofluorination of Various Alcohols with this compound
| Substrate | Promoter | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-Phenyl-3-butanol | Et₃N·2HF | DCM | 24 | RT | 96 | [1] |
| 2-Adamantanol | DBU | DCM | 24 | RT | 95 | [1] |
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | DBU | DCM | 24 | RT | 88 | [1] |
Deoxofluorination of Aldehydes and Ketones
The conversion of aldehydes and ketones to gem-difluorides is a key application of this compound. The reaction generally proceeds with high yield and selectivity.
General Protocol for Deoxofluorination of Carbonyls: To a solution of the aldehyde or ketone (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 2.0 mmol) in an anhydrous solvent like DCM or 1,2-dichloroethane (B1671644) (DCE) is added this compound (1.5-2.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux until completion. The workup procedure is similar to that for alcohols.
Table 2: Deoxofluorination of Aldehydes and Ketones with this compound
| Substrate | Promoter | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 3-Phenylpropionaldehyde | Et₃N·3HF | DCM | 2 | RT | 95 | [1] |
| 4-(Boc-amino)cyclohexanone | Et₃N·3HF | DCE | 2 | Reflux | 85 | [1] |
| Ethyl 4-oxocyclohexanecarboxylate | Et₃N·3HF | DCE | 2 | Reflux | 91 | [1] |
Conversion of Carboxylic Acids to Acyl Fluorides
This compound and its analogue Xtalfluor-E are also effective reagents for the conversion of carboxylic acids to acyl fluorides, which are valuable intermediates in organic synthesis.
General Protocol for Acyl Fluoride Synthesis: To a suspension of the carboxylic acid (1.0 mmol) and a catalytic amount of sodium fluoride (NaF) in a solvent like ethyl acetate (B1210297) (EtOAc) is added Xtalfluor-E (1.2 mmol) at room temperature. The reaction is stirred until completion, and the resulting acyl fluoride can often be used directly or purified by filtration through a pad of silica (B1680970) gel.[6][7]
Table 3: Synthesis of Acyl Fluorides from Carboxylic Acids with Xtalfluor-E
| Substrate | Promoter | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxybenzoic acid | NaF (cat.) | EtOAc | 24 | RT | 99 | [6][7] |
| (E)-Cinnamic acid | NaF (cat.) | EtOAc | 24 | RT | 95 | [6] |
| Ibuprofen | NaF (cat.) | EtOAc | 24 | RT | 85 | [6] |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a deoxofluorination reaction using this compound.
Caption: A typical experimental workflow for deoxofluorination using this compound.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simpler fluorine chemistry [soci.org]
- 5. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 6. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]
- 7. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xtalfluor-M and Xtalfluor-E: A Guide for Researchers
In the realm of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating the pharmacological properties of drug candidates. Among the arsenal (B13267) of fluorinating agents, the aminodifluorosulfinium salts Xtalfluor-M and Xtalfluor-E have emerged as safer, crystalline alternatives to classical reagents like DAST and Deoxo-Fluor.[1][2] This guide provides a comprehensive head-to-head comparison of this compound and Xtalfluor-E, offering researchers, scientists, and drug development professionals a data-driven resource to inform their selection of the optimal reagent for their specific synthetic needs.
Physicochemical and Thermal Stability Properties
This compound (morpholinodifluorosulfinium tetrafluoroborate) and Xtalfluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are structurally distinct, with Xtalfluor-E featuring a diethylamine (B46881) moiety in place of the morpholine (B109124) group in this compound.[3] Both are conveniently handled crystalline solids, a significant advantage over their liquid counterparts.[1]
A critical consideration in the selection of a fluorinating agent is its thermal stability. Both Xtalfluor reagents exhibit enhanced thermal stability compared to DAST and Deoxo-Fluor.[1][3]
| Property | This compound | Xtalfluor-E | DAST | Deoxo-Fluor |
| Appearance | Crystalline solid[1] | Crystalline solid[1] | Liquid | Liquid |
| Molecular Formula | C₄H₈BF₆NOS[3] | C₄H₁₀BF₆NS | C₄H₁₀F₃NS | C₆H₁₄F₃NO₂S |
| Molecular Weight | 242.97 g/mol [3] | 229.00 g/mol | 161.20 g/mol | 221.25 g/mol |
| Melting Point | 117–126°C[3] | 84-87 °C | N/A | N/A |
| Decomposition Onset (ARC) | 141°C[1][4] | 119°C[1][4] | ~60°C[1] | ~60°C[1] |
| Max. Rate of Temp. Rise (ARC) | 50 °C/min[4][5] | 310 °C/min[4][5] | 711 °C/min[4][5] | 505 °C/min[4][5] |
| Max. Rate of Pressure Rise (ARC) | 85 psi/min @ 246°C[4] | 357 psi/min @ 191°C[4] | 855 psi/min @ 149°C[4] | 788 psi/min @ 170°C[4] |
Data compiled from multiple sources.[1][3][4][5]
Performance in Deoxofluorination Reactions
The primary application of this compound and Xtalfluor-E is the deoxofluorination of alcohols, aldehydes, ketones, and carboxylic acids.[4] These reactions typically require a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to serve as a fluoride (B91410) source.[4][5]
Deoxofluorination of Alcohols
| Substrate | Reagent | Promoter | Yield (%) | Selectivity (Fluoride:Alkene) |
| 1-Phenyl-3-butanol | This compound | Et₃N·2HF | - (4% unreacted) | - |
| 1-Phenyl-3-butanol | This compound | Et₃N·3HF | - (17% unreacted) | - |
| 3-Phenylpropanol | This compound | - | 19 | - |
| 3-Phenylpropanol | Xtalfluor-E | - | 32 | - |
| Geraniol | This compound | DBU | 88 | - |
| 2-Hydroxy-2-methyl-1-phenylpropan-1-one | Xtalfluor-E | Et₃N·2HF | - | 1.9:1 |
| 2-Hydroxy-2-methyl-1-phenylpropan-1-one | Xtalfluor-E | DBU | - | 4.1:1 |
| Ethyl 2-hydroxy-2-methylpropanoate | This compound | Et₃N·2HF | - | 21:1 |
Data compiled from multiple sources.[3][4]
Deoxofluorination of Ketones
| Substrate | Reagent | Promoter | Yield (%) | Selectivity (gem-Difluoride:Vinyl Fluoride) |
| 4-tert-Butylcyclohexanone | Xtalfluor-E | Et₃N·2HF | 91 | 62:1 |
| 4-(Boc-amino)cyclohexanone | Xtalfluor-E | Et₃N·2HF | - | 1.8:1 |
| 4-(Boc-amino)cyclohexanone | Xtalfluor-E | Et₃N·3HF | - | 5.1:1 |
| Ethyl 4-oxocyclohexanecarboxylate | Xtalfluor-E | - | - | 13:1 |
| Ethyl 4-oxocyclohexanecarboxylate | This compound | - | - | 15:1 |
| N-Cbz-4-piperidinone | This compound | - | - | 13:1 |
Data compiled from a 2010 study in the Journal of Organic Chemistry.[4]
Deoxofluorination of Carboxylic Acids
Both this compound and Xtalfluor-E can convert carboxylic acids to their corresponding acyl fluorides.[4] However, it has been noted that even under forcing conditions, they are unsuccessful in achieving exhaustive fluorination to trifluoromethyl groups.[4]
Reaction Mechanism and Experimental Workflow
The deoxofluorination reaction with Xtalfluor reagents proceeds through a two-step mechanism. First, the Xtalfluor reagent activates the carbon-oxygen bond of the substrate. Subsequently, a fluoride ion, delivered by a promoter, attacks the activated carbon atom, leading to the displacement of the leaving group and the formation of the C-F bond.[3] A key advantage of this mechanism is the absence of free hydrogen fluoride (HF) generation under anhydrous conditions.[4][5]
Caption: Generalized mechanism of deoxofluorination using Xtalfluor reagents.
A typical experimental workflow for a deoxofluorination reaction using a Xtalfluor reagent is outlined below.
Caption: A typical experimental workflow for deoxofluorination.
Experimental Protocols
The following are representative experimental protocols for deoxofluorination reactions using this compound or Xtalfluor-E.
General Procedure for Deoxofluorination of an Alcohol using Et₃N·3HF in Dichloromethane[5]
To a cold solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL) is added Xtalfluor-E or this compound (1.5 mmol), followed by the alcohol substrate (1.0 mmol). After stirring for 30 minutes under a nitrogen atmosphere, the reaction mixture is allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The resulting mixture is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by standard methods.
General Procedure for Deoxofluorination of a Ketone using Et₃N·3HF in 1,2-Dichloroethane[5]
To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (B1671644) (2.0 mL) at room temperature are added this compound or Xtalfluor-E (1.5 mmol) followed by the ketone substrate (1.0 mmol). The reaction mixture is then heated to reflux. After completion, the mixture is cooled to room temperature and quenched with a 5% aqueous sodium bicarbonate solution. The mixture is stirred for 15 minutes and then extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude material is purified by standard methods.
General Procedure for Deoxofluorination using DBU[1]
To a cold solution of the substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL) is added Xtalfluor-E or this compound (1.5 mmol). The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The mixture is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product for further purification.
Conclusion
Both this compound and Xtalfluor-E represent significant advancements in deoxofluorination chemistry, offering enhanced safety and handling characteristics compared to traditional reagents. The choice between the two will often depend on the specific substrate and desired outcome.
This compound generally exhibits higher thermal stability, with a higher decomposition onset temperature and a lower rate of temperature and pressure rise during decomposition.[1][4] This may make it the preferred reagent for reactions requiring higher temperatures or for large-scale applications where safety margins are paramount. In some cases, this compound has demonstrated superior selectivity, providing a higher ratio of the desired fluorinated product to elimination byproducts.[4]
Xtalfluor-E , while slightly less thermally stable than its morpholine counterpart, is still significantly safer than DAST and Deoxo-Fluor.[1][4] It has been shown to be highly effective in a wide range of deoxofluorination reactions and may be a more cost-effective option.[3]
Ultimately, the optimal choice between this compound and Xtalfluor-E may require empirical determination for a given transformation. The provided data and protocols serve as a valuable starting point for researchers embarking on the synthesis of fluorinated molecules.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. XtalFluor-E® and this compound®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 4. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
XtalFluor-M: A Safer, More Selective Fluorinating Agent That Avoids Free Hydrogen Fluoride Generation
In the realm of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. For researchers and drug development professionals, the choice of fluorinating agent is critical, balancing reactivity with safety and selectivity. While traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) have been workhorses in the field, their propensity to generate highly toxic and corrosive free hydrogen fluoride (B91410) (HF) presents significant handling and safety challenges. XtalFluor-M (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative, offering comparable reactivity without the hazardous byproduct formation. This guide provides an objective comparison of this compound with DAST and Deoxo-Fluor, supported by experimental data, to elucidate why it represents a safer and often more effective choice for deoxofluorination reactions.
The Mechanistic Difference: Why this compound Stands Apart
The key to this compound's safety profile lies in its reaction mechanism. Unlike DAST and Deoxo-Fluor, this compound does not inherently generate free HF during the fluorination process.[1][2][3][4][5] The mechanism of action for this compound involves the activation of a carbon-oxygen bond in the substrate; however, a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is required to deliver the fluoride nucleophile for the substitution to occur.[6] This external fluoride source is crucial and prevents the formation of free HF.
In contrast, DAST and Deoxo-Fluor can generate HF in situ through several pathways, including hydrolysis from trace moisture or reaction with the alcohol substrate itself.[5] This in situ generation of HF not only poses a safety hazard, requiring specialized equipment and handling procedures, but can also lead to undesired side reactions and degradation of sensitive substrates. The absence of free HF when using this compound means that standard borosilicate glassware can be used, simplifying the experimental setup.[1][2][3][4]
Below is a diagram illustrating the distinct reaction pathways:
Performance Comparison: A Data-Driven Analysis
Beyond its enhanced safety, this compound often demonstrates superior performance in terms of yield and selectivity, particularly in minimizing elimination side products, which are a common issue with DAST and Deoxo-Fluor.
Thermal Stability
This compound is a crystalline solid, which makes it easier and safer to handle compared to the liquid forms of DAST and Deoxo-Fluor.[2] Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) studies have quantitatively demonstrated the superior thermal stability of this compound.
| Reagent | Decomposition Onset (°C) | Energy Release (J/g) |
| This compound | 215 | -661 |
| DAST | 140 | -1700 |
| Deoxo-Fluor | 140 | -1100 |
| Table 1: Thermal stability data for this compound, DAST, and Deoxo-Fluor.[7][8] |
The higher decomposition temperature and lower exothermic heat release of this compound significantly reduce the risk of runaway reactions, a critical consideration for process safety, especially in large-scale synthesis.[7][8]
Selectivity: Minimizing Elimination Byproducts
A significant advantage of this compound is its ability to suppress the formation of undesired elimination byproducts (olefins). This enhanced selectivity leads to cleaner reaction profiles, higher yields of the desired fluorinated product, and simpler purification processes.
| Substrate | Reagent | Product Ratio (Substitution:Elimination) |
| 4-tert-butylcyclohexanone | DAST/HF | 2:1 |
| Deoxo-Fluor/HF | 5:1 | |
| XtalFluor-E | 62:1 | |
| Ethyl 4-oxocyclohexanecarboxylate | DAST | 1:1 |
| This compound | 15:1 | |
| Cyclooctanol | DAST | 2.3:1 |
| Deoxo-Fluor | 5.7:1 | |
| XtalFluor-E | 12.1:1 | |
| *XtalFluor-E is a close structural analog of this compound and exhibits similar reactivity and selectivity.[2][5] | ||
| Table 2: Comparison of substitution vs. elimination side products for various substrates.[2][5] |
The data clearly indicates that for a range of substrates, XtalFluor reagents provide a significantly higher ratio of the desired substitution product compared to elimination byproducts than DAST or Deoxo-Fluor.
Experimental Protocols
To illustrate the practical application of this compound, detailed experimental protocols for the deoxofluorination of an alcohol and a ketone are provided below.
General Procedure for Deoxyfluorination of Alcohols
To a solution of the alcohol (1.0 mmol) and a promoter (e.g., DBU, 1.5 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 3.0 mL) at 0 °C under a nitrogen atmosphere is added this compound (1.5 mmol). The reaction mixture is stirred for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous NaHCO₃ solution and stirred for 15 minutes. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by standard methods (e.g., column chromatography).
General Procedure for Deoxyfluorination of Ketones
To a solution of triethylamine trihydrofluoride (2.0 mmol) and triethylamine (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 3.0 mL) is added this compound (1.5 mmol), followed by the ketone (1.0 mmol). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with a 5% aqueous NaHCO₃ solution, and the product is extracted with CH₂Cl₂. The combined organic phases are dried, filtered, and concentrated, followed by purification of the residue.
The workflow for a typical deoxofluorination experiment using this compound can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Substrate Scope of Xtalfluor-M Against Other Deoxofluorinating Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating reagent is paramount for the successful synthesis of fluorinated organic molecules. This guide provides an objective comparison of Xtalfluor-M with other common deoxofluorinating reagents, focusing on substrate scope, reaction efficiency, and safety, supported by experimental data.
This compound (morpholinodifluorosulfinium tetrafluoroborate) has emerged as a valuable deoxofluorinating agent, offering significant advantages in handling and safety over traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Unlike DAST and Deoxo-Fluor, which are liquids that can fume and react violently with water, this compound is a crystalline solid with enhanced thermal stability, making it more amenable to laboratory and industrial applications. A key feature of Xtalfluor reagents is that they do not generate highly corrosive free hydrogen fluoride (B91410) (HF) under anhydrous conditions, allowing for their use in standard borosilicate glassware.
The mechanism of action for this compound involves the activation of a carbon-oxygen bond, followed by a nucleophilic attack of fluoride, which is typically introduced through the use of a promoter such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). This two-step process contributes to the high chemical efficiency and selectivity observed in many deoxofluorination reactions.
Comparative Performance: Substrate Scope and Yields
The efficacy of a deoxofluorinating reagent is best assessed by its performance across a diverse range of substrates. The following tables summarize the available quantitative data for the deoxofluorination of alcohols, aldehydes, and ketones with this compound and its counterparts.
Deoxofluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation in medicinal chemistry. While effective, DAST and Deoxo-Fluor are often associated with side reactions such as elimination and rearrangements. This compound, in many cases, demonstrates superior selectivity, minimizing the formation of undesired byproducts.
| Substrate | Reagent | Yield (%) | Byproducts/Selectivity | Reference |
| 2-Phenylethanol | This compound + Et₃N·2HF | 85 | >50:1 (Fluoride:Alkene) | |
| 2-Phenylethanol | Deoxo-Fluor | - | 13:1 (Fluoride:Alkene) | |
| 2-Phenylethanol | DAST | - | 1.5:1 (Fluoride:Alkene) | |
| Cyclohexanol | This compound + DBU | 75 | 23:1 (Fluoride:Alkene) | |
| Cyclohexanol | Deoxo-Fluor | - | 4:1 (Fluoride:Alkene) | |
| Cyclohexanol | DAST | - | 2:1 (Fluoride:Alkene) | |
| Geraniol | This compound + Et₃N·2HF | 82 | Exclusive Sₙ2' product | |
| Fmoc-serine methyl ester | PhenoFluor | up to 80 | - | |
| Fmoc-serine methyl ester | DAST | <11 | Elimination and aziridine (B145994) formation | |
| Fmoc-serine methyl ester | Deoxo-Fluor | <11 | Elimination and aziridine formation |
Deoxofluorination of Aldehydes and Ketones
The conversion of carbonyl compounds to gem-difluorides is another critical application of deoxofluorinating reagents. This compound has shown excellent performance in these transformations, often with higher yields and selectivities compared to DAST and Deoxo-Fluor.
| Substrate | Reagent | Yield (%) | Byproducts/Selectivity | Reference |
| 4-tert-Butylcyclohexanone | XtalFluor-E + Et₃N·2HF | 91 | 62:1 (gem-Difluoride:Vinyl Fluoride) | |
| 4-tert-Butylcyclohexanone | Deoxo-Fluor | - | 5:1 (gem-Difluoride:Vinyl Fluoride) | |
| 4-tert-Butylcyclohexanone | DAST | - | 2:1 (gem-Difluoride:Vinyl Fluoride) | |
| Cyclohexane-1,4-dione mono(ethylene glycol) acetal | This compound (2 equiv) | 88 | No detectable vinyl fluoride | |
| Cyclohexane-1,4-dione mono(ethylene glycol) acetal | Deoxo-Fluor | - | 0.8:1 (gem-Difluoride:Vinyl Fluoride) | |
| Aromatic Aldehydes | XtalFluor-E | 21-87 | Broad functional group tolerance |
Deoxofluorination of Carboxylic Acids
Xtalfluor-E, a closely related reagent to this compound, has been effectively used for the conversion of carboxylic acids to acyl fluorides. This transformation is often challenging with other reagents.
| Substrate | Reagent | Yield (%) | Conditions | Reference |
| Various Carboxylic Acids | XtalFluor-E | 36-99 | Catalytic NaF, EtOAc, rt | |
| Benzyloxycarbonyl (CBz)-protected valine | PyOCF₃ (in situ) | 95 | Minimal erosion of enantiopurity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for deoxofluorination reactions using Xtalfluor reagents.
General Procedure for the Deoxofluorination of Alcohols
To a cold solution of triethylamine trihydrofluoride (2.0 mmol) in dichloromethane (B109758) (3.0 mL), this compound (1.5 mmol) is added, followed by the alcohol substrate (1.0 mmol). The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The aqueous layer is extracted twice with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using standard methods such as column chromatography.
General Procedure for the Deoxofluorination of Aldehydes and Ketones
To a cold solution of the carbonyl substrate (1.0 mmol) and DBU (1.5 mmol) in dichloromethane (3.0 mL), this compound (1.5 mmol) is added. The reaction mixture is stirred under a nitrogen atmosphere for 30 minutes and then allowed to warm to room temperature. Workup follows
Xtalfluor-M: A New Wave in Deoxofluorination Offering Enhanced Yield and Selectivity
For Immediate Release
A series of case studies demonstrates that Xtalfluor-M, a morpholinosulfur trifluoride-based deoxofluorinating agent, consistently delivers superior yield and selectivity compared to traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor bis(2-methoxyethyl)aminosulfur trifluoride. These findings are particularly relevant for researchers, scientists, and professionals in drug development, where precise and efficient fluorination is critical. This compound's crystalline nature, enhanced thermal stability, and the absence of free hydrogen fluoride (B91410) (HF) generation during reactions contribute to its improved performance and safer handling profile.[1][2]
The key to this compound's efficacy lies in its reaction mechanism, which requires the use of a promoter, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), triethylamine dihydrofluoride (Et₃N·2HF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] This co-promoter system allows for a more controlled release of the fluoride nucleophile, leading to fewer elimination side products and greater selectivity.[1][2][3] In contrast, DAST and Deoxo-Fluor can generate corrosive HF in situ, which can lead to unwanted side reactions and requires specialized equipment.[1][2]
Comparative Performance in Deoxofluorination
The superior performance of this compound is evident in the deoxofluorination of various challenging substrates. The following tables summarize the comparative yield and selectivity data for this compound against DAST and Deoxo-Fluor in key case studies.
Case Study 1: Deoxofluorination of 4-(Boc-amino)cyclohexanone
| Reagent | Promoter | Product/Byproduct Ratio | Reference |
| This compound | Et₃N·3HF | 5.1:1 | [4] |
| Xtalfluor-E | Et₃N·3HF | 1.8:1 | [4] |
Case Study 2: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate (B1232831)
| Reagent | Promoter | Product/Byproduct Ratio | Reference |
| This compound | Et₃N·3HF | 15:1 | [4] |
| Xtalfluor-E | Et₃N·3HF | 13:1 | [4] |
| DAST | - | 1:1 | [4] |
Case Study 3: Deoxofluorination of Cyclohexane-1,4-dione mono(ethylene glycol) acetal (B89532)
| Reagent | Promoter/Conditions | Product/Byproduct Ratio | Reference |
| This compound | Et₃N·3HF | 9:1 | [4] |
| Deoxo-Fluor | - | 0.8:1 | [4] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the deoxofluorination of ethyl 4-oxocyclohexanecarboxylate using this compound, and general protocols for DAST and Deoxo-Fluor.
Protocol 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate with this compound
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
This compound
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
5% aqueous sodium bicarbonate solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature, add this compound (1.5 mmol).
-
Add ethyl 4-oxocyclohexanecarboxylate (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Extract the mixture twice with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by standard methods.[4]
Protocol 2: General Procedure for Deoxofluorination of a Ketone with DAST
Materials:
-
Ketone
-
DAST
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone (1 eq.) in dichloromethane.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add DAST (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Extract with dichloromethane twice.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Deoxofluorination of a Ketone with Deoxo-Fluor
Materials:
-
Ketone
-
Deoxo-Fluor
-
Ethanol (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a plastic reaction vessel, dissolve the ketone (1.0 eq.) in dichloromethane.
-
Add Deoxo-Fluor (1.7 eq.) followed by a catalytic amount of ethanol.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with a saturated solution of NaHCO₃.
-
Extract with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway for deoxofluorination with this compound and a typical experimental workflow.
Caption: General reaction pathway for deoxofluorination using this compound and a promoter.
Caption: A typical experimental workflow for a deoxofluorination reaction with this compound.
Conclusion
The presented case studies and experimental data strongly suggest that this compound is a superior deoxofluorinating agent for a range of substrates, offering significant improvements in yield and selectivity over established reagents like DAST and Deoxo-Fluor. Its enhanced safety profile and ease of handling make it an attractive alternative for both laboratory-scale synthesis and industrial applications. The requirement of a promoter, which initially might seem like an added complexity, is in fact the key to its controlled reactivity and high selectivity. For researchers and professionals in drug development, the adoption of this compound can lead to more efficient and reliable syntheses of fluorinated molecules.
References
- 1. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Safety Operating Guide
Proper Disposal of Xtalfluor-M: A Comprehensive Guide for Laboratory Personnel
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Xtalfluor-M (difluoro(morpholino)sulfonium tetrafluoroborate). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.
This compound is a widely used deoxofluorinating agent valued for its crystalline nature and enhanced thermal stability compared to older reagents. However, it is classified as toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] This document outlines the necessary steps for the safe handling, quenching, and disposal of this compound waste.
Key Safety and Physical Data
A summary of essential quantitative data for this compound is provided below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₈BF₆NOS | PubChem |
| Molecular Weight | 242.98 g/mol | PubChem[2] |
| Appearance | White to light brown crystalline solid | Chem-Impex |
| Melting Point | 117-126 °C | Sigma-Aldrich[1] |
| Thermal Stability | Decomposition onset at 141 °C (ARC) | Manchester Organics[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., CH₂Cl₂, MeCN) | Benchchem[4] |
Experimental Protocol: Safe Quenching and Disposal of this compound
This protocol details the step-by-step methodology for the neutralization of unreacted this compound and contaminated materials prior to final disposal.
Materials:
-
Unreacted this compound or this compound contaminated labware (e.g., spatulas, weighing paper, glassware)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Large beaker or flask (at least 10 times the volume of the quenching solution to be used)
-
Stir bar and stir plate
-
Fume hood
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-resistant lab coat
-
-
pH paper or pH meter
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation:
-
Don appropriate PPE before handling this compound.
-
Perform the entire quenching procedure in a certified fume hood with the sash at the lowest practical height.
-
Place a large beaker containing a stir bar on a stir plate within the fume hood.
-
-
Quenching Process:
-
For unreacted solid this compound, slowly and portion-wise add the solid to a stirred, cooled (ice bath) 5% aqueous sodium bicarbonate solution. The addition should be done carefully to control the reaction rate and prevent excessive gas evolution.
-
For contaminated labware, immerse the items in a beaker containing the 5% sodium bicarbonate solution.
-
Allow the mixture to stir for a minimum of one hour to ensure complete neutralization.[3][5] The hydrolysis of this compound in the presence of a weak base like sodium bicarbonate is expected to yield morpholine, sulfur-containing byproducts, sodium fluoride (B91410), and sodium tetrafluoroborate.
-
-
Neutralization Verification:
-
After the initial stirring period, cease agitation and test the pH of the aqueous solution using pH paper or a calibrated pH meter.
-
The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more 5% sodium bicarbonate solution until the pH is neutralized.
-
-
Waste Collection:
-
Once neutralized, the aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Even after neutralization, the solution will contain fluoride salts and other byproducts that require disposal as hazardous waste.
-
Do not dispose of the quenched solution down the drain.
-
-
Decontamination of Labware:
-
After the initial quenching, thoroughly wash all labware with soap and water.
-
Rinse with a final solvent (e.g., acetone) if necessary.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the safe disposal procedure for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C4H8BF6NOS | CID 54772265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound | 63517-33-9 | Benchchem [benchchem.com]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Xtalfluor-M
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Xtalfluor-M, a valuable fluorinating agent in modern synthetic chemistry. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
This compound, while offering a safer alternative to traditional fluorinating reagents, is a hazardous chemical requiring careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following tables outline the recommended PPE for various laboratory operations involving this reagent.
Table 1: Glove Selection for this compound Handling
| Glove Material | Breakthrough Time (Estimated) | Recommendation |
| Butyl Rubber | > 8 hours | Excellent: Recommended for prolonged handling and spill cleanup. |
| Neoprene | 4 - 8 hours | Good: Suitable for routine handling and transfers. |
| Nitrile Rubber | < 15 minutes (for splash protection) | Limited Use: Acceptable for splash protection only. Change gloves immediately upon contact. Not for immersion or prolonged handling. |
| Latex | Not Recommended | Poor: Offers minimal protection against the chemical components. |
Note: The breakthrough times are estimated based on the chemical properties of this compound and general glove resistance charts. It is crucial to consult the specific glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use.
Table 2: Respiratory Protection for this compound
| Task | Hazard Level | Required Respirator Type | Assigned Protection Factor (APF) |
| Weighing and transferring small quantities (<10g) in a fume hood | Low | N95 Particulate Respirator (or equivalent) | 10 |
| Handling larger quantities (>10g) or potential for aerosolization | Moderate | Half-face respirator with organic vapor/acid gas cartridges and P100 particulate filters | 10 |
| Spill cleanup or emergency response | High | Full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters or a Powered Air-Purifying Respirator (PAPR) | 50 (Full-face) or 25-1000 (PAPR) |
Table 3: Additional Mandatory PPE
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and solid particulates from reaching the eyes and face. |
| Protective Clothing | Flame-resistant lab coat, long pants, and closed-toe shoes | Provides a barrier against skin contact and protects from potential chemical splashes. |
| Emergency Equipment | Readily accessible safety shower and eyewash station | Essential for immediate decontamination in case of accidental exposure. |
Operational and Disposal Plans
A clear and concise plan for the use and disposal of this compound is essential for a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to waste disposal.
Detailed Methodologies
Reaction Quenching:
A crucial step for safe disposal and cleanup is the quenching of any unreacted this compound.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a 5% aqueous sodium bicarbonate solution to the reaction mixture with stirring.[2]
-
Continue stirring for at least 15 minutes to ensure complete neutralization.
-
The quenched mixture can then be worked up as required by the specific experimental protocol.
Spill Cleanup:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing the appropriate high-level PPE (full-face respirator, butyl rubber gloves, etc.).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a 5% aqueous sodium bicarbonate solution.
-
Wipe the area with a damp cloth, and dispose of all cleanup materials as hazardous waste.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3]
Visualizing Safety Decisions
The selection of appropriate PPE is a critical decision-making process based on the nature of the task at hand.
By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and innovation in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
